Product packaging for PROTAC BRD9 Degrader-6(Cat. No.:)

PROTAC BRD9 Degrader-6

Cat. No.: B12392035
M. Wt: 829.0 g/mol
InChI Key: OBNRBCUHEAAFPS-UHFFFAOYSA-N
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Description

PROTAC BRD9 Degrader-6 is a useful research compound. Its molecular formula is C47H56N8O6 and its molecular weight is 829.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H56N8O6 B12392035 PROTAC BRD9 Degrader-6

Properties

Molecular Formula

C47H56N8O6

Molecular Weight

829.0 g/mol

IUPAC Name

3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)

InChI Key

OBNRBCUHEAAFPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Takedown: A Technical Guide to the Mechanism of Action of PROTAC BRD9 Degrader-6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of PROTAC BRD9 Degrader-6, a novel therapeutic agent designed for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, presents key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism: Hijacking the Cellular Machinery for Targeted Degradation

This compound operates as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule engineered to selectively eliminate the BRD9 protein.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein from the cell.[5] This is achieved by coopting the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[6]

The mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation: this compound, with its two distinct heads, simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[2][3] While the specific E3 ligase recruited by Degrader-6 is not explicitly detailed in the available literature, PROTACs targeting BRD9 have been shown to utilize E3 ligases such as Cereblon (CRBN).[7]

  • Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD9 protein.[3] This polyubiquitination acts as a molecular "tag" for degradation.

  • Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated BRD9 and degrades it into smaller peptides.[8]

  • Recycling: Following the degradation of BRD9, this compound is released and can initiate another cycle of degradation, highlighting its catalytic nature.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC BRD9 Degrader-6 BRD9 BRD9 Protein PROTAC->BRD9 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex PROTAC:BRD9:E3 Ligase Ternary Complex Proteasome 26S Proteasome BRD9->Proteasome Enters Ternary_Complex->PROTAC Recycled Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->BRD9 Tags for degradation Degraded_BRD9 Degraded BRD9 (Peptides) Proteasome->Degraded_BRD9 Degrades

The catalytic cycle of this compound.

The Target: BRD9's Role in Oncogenic Signaling

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] This complex plays a pivotal role in regulating gene expression by altering chromatin structure.[1] Dysregulation of BRD9 has been implicated in a variety of cancers, making it a compelling therapeutic target.[1]

BRD9 is involved in several key oncogenic signaling pathways:

  • STAT5 Signaling: In acute myeloid leukemia (AML), BRD9 overexpression leads to the activation of the STAT5 pathway, which promotes cell proliferation and survival.[1]

  • Wnt/β-catenin Pathway: Knocking down BRD9 has been shown to inhibit the development of lung and colon cancer, likely through the Wnt/β-catenin signaling pathway.

  • Androgen Receptor (AR) Signaling: BRD9 is a critical regulator of androgen receptor signaling and facilitates prostate cancer progression.

  • TGF-β/Activin/Nodal Pathway: BRD9-mediated regulation of this pathway is involved in the progression of pancreatic and breast cancers.[9]

  • Oxytocin (B344502) Signaling Pathway: BRD9 has been found to control the oxytocin signaling pathway in gastric cancer.[10]

BRD9_Signaling cluster_nucleus Nucleus cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes BRD9 BRD9 (in ncBAF complex) Chromatin Chromatin BRD9->Chromatin Remodels STAT5 STAT5 Pathway BRD9->STAT5 Activates Wnt Wnt/β-catenin Pathway BRD9->Wnt Modulates AR Androgen Receptor Signaling BRD9->AR Regulates TGF TGF-β/Activin/Nodal Pathway BRD9->TGF Regulates OXY Oxytocin Signaling BRD9->OXY Controls Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Alters Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression STAT5->Proliferation Wnt->Cancer_Progression AR->Cancer_Progression TGF->Cancer_Progression OXY->Proliferation PROTAC_Degrader PROTAC BRD9 Degrader-6 PROTAC_Degrader->BRD9 Degrades

BRD9's central role in oncogenic signaling pathways.

Quantitative Data Summary

The efficacy of this compound and other representative BRD9 degraders is summarized below.

CompoundParameterValueCell Line(s)Reference
This compound IC50 0.13 nM Not specified[4][11]
PROTAC 11 (CRBN-based)DC5050 nMNot specified[7]
IC50104 nMNot specified[7]
PROTAC 23 (VHL-based)DC50 (BRD9)1.8 nMEOL-1, A-204[7]
DC50 (BRD7)4.5 nMEOL-1, A-204[7]
EC503 nM (EOL-1), 40 nM (A-402)EOL-1, A-402[7]
PROTAC E5DC5016 pMMV4-11, OCI-LY10[12]
IC500.27 nM (MV4-11), 1.04 nM (OCI-LY10)MV4-11, OCI-LY10[12]
CFT8634 (CRBN-based)DC50 (SMARCB-1)2.7 nMSynovial sarcoma and malignant rhabdoid tumor cell lines[13]

Definitions:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • DC50 (Half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTAC BRD9 degraders.

Western Blotting for BRD9 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein following treatment with a PROTAC.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and DMSO as vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for desired time points. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

  • Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Quantify band intensities to determine the extent of BRD9 degradation.[6][14][15]

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BRD9) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Quantification) Detection->Analysis End End Analysis->End

Experimental workflow for Western Blotting.
Cell Viability Assay

This protocol measures the effect of BRD9 degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and DMSO as vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in an opaque-walled 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[5]

Cell_Viability_Workflow Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment PROTAC Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Reagent_Addition Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Signal_Measurement Measure Luminescence Reagent_Addition->Signal_Measurement Data_Analysis Data Analysis (Calculate IC50) Signal_Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for a cell viability assay.

Conclusion

This compound represents a promising therapeutic strategy by inducing the selective degradation of the BRD9 protein. Its catalytic mechanism of action, which leverages the cell's own ubiquitin-proteasome system, offers a distinct advantage over traditional inhibitors. By removing BRD9, this PROTAC can effectively disrupt multiple oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The methodologies and data presented in this guide provide a comprehensive framework for understanding and evaluating the potent and targeted activity of this compound.

References

The Biological Role of BRD9 in Synovial Sarcoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synovial sarcoma, an aggressive soft-tissue malignancy, is characterized by a pathognomonic t(X;18) chromosomal translocation, giving rise to the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, yet it has proven to be a challenging therapeutic target. Recent research has illuminated a critical dependency of synovial sarcoma cells on Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, also known as ncBAF or GBAF. This guide provides an in-depth technical overview of the biological role of BRD9 in synovial sarcoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

The Core Biological Role of BRD9 in Synovial Sarcoma

BRD9 has been identified as a selective functional dependency for the growth and survival of synovial sarcoma cells.[1][2] The oncogenic SS18-SSX fusion protein integrates into the ncBAF complex, and the incorporation of BRD9 into this aberrant complex is crucial for its oncogenic activity.[1][3]

The primary mechanism of BRD9's function in this context is to support the transcriptional programs driven by SS18-SSX.[3] BRD9 and the SS18-SSX fusion protein co-localize extensively across the genome, particularly at super-enhancer regions marked by high levels of H3K27 acetylation.[3] This co-localization is critical for maintaining the expression of a specific subset of genes essential for the proliferation and survival of synovial sarcoma cells.[3][4] These downstream targets include key oncogenes such as MYC, as well as genes involved in ribosome biogenesis and cell cycle progression.[4]

The dependency on BRD9 is highly specific to synovial sarcoma and other cancers with perturbed BAF complexes, such as malignant rhabdoid tumors, making it an attractive therapeutic target.[1] The targeted degradation of BRD9 has been shown to reverse the oncogenic gene expression signature and inhibit tumor growth in preclinical models of synovial sarcoma.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of BRD9 in synovial sarcoma.

Table 1: Genomic Co-localization of BRD9 and SS18-SSX1 in HSSYII Synovial Sarcoma Cells

Genomic FeatureBRD9 PeaksSS18-SSX1 PeaksOverlapping PeaksReference
Distribution [3]
Promoters (~3kb from TSS)~35%~35%
Distal Intergenic/Intragenic~65%~65%
Peak Overlap A clear majority of all identified BRD9 and SS18-SSX1 binding sites overlap.[3]
BRD9 peaks co-localizing with MYC in SYO1 cells65%[4]

Table 2: Impact of BRD9 Inhibition/Degradation on Synovial Sarcoma Cell Viability

Cell LineCompoundAssayIC50 / EffectReference
HSSYIIBI7273 (BRD9 inhibitor)Cell Viability~µM range[3]
SYO-1BI7273 (BRD9 inhibitor)Cell Viability~µM range[3]
HSSYIII-BRD9 (BRD9 inhibitor)Cell Viability~µM range[3]
SYO-1I-BRD9 (BRD9 inhibitor)Cell Viability~µM range[3]
HSSYIIdBRD9-A (BRD9 degrader)Cell ViabilityMore potent than inhibitors[3]
SYO-1dBRD9-A (BRD9 degrader)Cell ViabilityMore potent than inhibitors[3]
Multiple Synovial Sarcoma Cell LinesFHD-609 (BRD9 degrader)Growth Inhibition / Colony FormationPicomolar effects[5]
SYO-1FHD-609 (BRD9 degrader)BRD9 Degradation16-fold reduction at 16 nM (4h)[5]

Table 3: Transcriptional Consequences of BRD9 Degradation in HSSYII Cells

Time PointTreatmentNumber of Downregulated GenesKey Downregulated PathwaysReference
6 hoursdBRD9-A (100 nM)220Oncogenic transcriptional programs, genes associated with super-enhancers[3]
VariousFHD-609256 (commonly regulated)MYC targets, Ribosome biogenesis, G2/M checkpoint[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of BRD9's role in synovial sarcoma.

CRISPR/Cas9-mediated 3xHA Epitope Tagging for ChIP-seq

This protocol was adapted to overcome the lack of high-quality ChIP-grade antibodies for endogenous BRD9 and SS18-SSX.[3]

  • gRNA Design and Cloning: Design sgRNAs targeting the C-terminus of the BRD9 or SS18 gene, immediately upstream of the stop codon. Clone the sgRNAs into a suitable expression vector, such as pX458 (Addgene #48138).

  • Donor Template Design: Synthesize a donor DNA template containing the 3xHA tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

  • Cell Transfection: Co-transfect the synovial sarcoma cell line (e.g., HSSYII) with the sgRNA expression plasmid and the donor DNA template using a suitable transfection reagent.

  • Single-Cell Cloning and Screening: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations. Expand the clones and screen for successful knock-in by PCR genotyping and Sanger sequencing.

  • Validation: Confirm the expression of the 3xHA-tagged protein by Western blotting using an anti-HA antibody.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Cell Cross-linking: Grow 3xHA-tagged HSSYII cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-HA antibody. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the human genome (e.g., hg19). Use a peak calling algorithm like MACS2 to identify enriched regions.[3] Analyze peak distribution and overlap.

Co-Immunoprecipitation (Co-IP) and Quantitative Mass Spectrometry
  • Cell Lysis: Lyse synovial sarcoma cells (e.g., HSSYII, SYO-1) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., SS18-SSX or an epitope tag) or a control IgG overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: Elute the protein complexes from the beads. Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a human protein database to identify the co-immunoprecipitated proteins. Perform quantitative analysis to determine the relative abundance of interacting partners.

RNA-sequencing (RNA-seq) and Data Analysis
  • Cell Treatment: Treat synovial sarcoma cells (e.g., HSSYII) with a BRD9 degrader (e.g., dBRD9-A at 100 nM) or DMSO control for a specified time (e.g., 6 hours).[3]

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • Library Preparation: Prepare RNA-seq libraries from the total RNA, including poly(A) selection or ribosomal RNA depletion.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to the human reference genome. Use a tool like DESeq2 to identify differentially expressed genes between the treated and control groups. Perform gene set enrichment analysis (GSEA) to identify enriched pathways.[4]

Cell Viability Assay (WST-8)
  • Cell Seeding: Seed synovial sarcoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BRD9 inhibitor or degrader. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to BRD9's role in synovial sarcoma.

BRD9_Signaling_Pathway cluster_0 Synovial Sarcoma Cell Nucleus SS18_SSX SS18-SSX Fusion Protein Aberrant_ncBAF Aberrant SS18-SSX-ncBAF-BRD9 Complex SS18_SSX->Aberrant_ncBAF incorporates into ncBAF ncBAF Complex (Subunits) ncBAF->Aberrant_ncBAF BRD9 BRD9 BRD9->Aberrant_ncBAF is a key component of Super_Enhancer Super-Enhancer (High H3K27Ac) Aberrant_ncBAF->Super_Enhancer binds to Oncogenes Oncogenic Gene Expression (e.g., MYC, Cell Cycle Genes) Super_Enhancer->Oncogenes drives Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation promotes BRD9_Degrader BRD9 Degrader (e.g., FHD-609) BRD9_Degrader->BRD9 targets for degradation

Caption: Signaling pathway of BRD9 in synovial sarcoma.

ChIP_Seq_Workflow Start Synovial Sarcoma Cells (with 3xHA-tagged BRD9) Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Sonication Crosslink->Lyse IP 3. Immunoprecipitation (anti-HA antibody) Lyse->IP Wash 4. Washes IP->Wash Elute 5. Elution & Reverse Cross-linking Wash->Elute Purify 6. DNA Purification Elute->Purify Seq 7. Library Prep & Sequencing Purify->Seq Analysis 8. Data Analysis (Peak Calling, Overlap) Seq->Analysis End Genomic Binding Profile of BRD9 Analysis->End

Caption: Experimental workflow for ChIP-seq.

Logical_Relationship SS18_SSX_Presence SS18-SSX Fusion Oncoprotein BRD9_Integration BRD9 Integration into ncBAF Complex SS18_SSX_Presence->BRD9_Integration requires Aberrant_Complex_Function Aberrant ncBAF Complex Function at Enhancers BRD9_Integration->Aberrant_Complex_Function Oncogenic_Transcription Oncogenic Transcription Aberrant_Complex_Function->Oncogenic_Transcription Tumor_Growth Synovial Sarcoma Growth & Survival Oncogenic_Transcription->Tumor_Growth BRD9_Degradation Targeted BRD9 Degradation BRD9_Degradation->BRD9_Integration prevents Block_Integration Disruption of Aberrant ncBAF Complex BRD9_Degradation->Block_Integration Inhibit_Transcription Downregulation of Oncogenic Genes Block_Integration->Inhibit_Transcription Inhibit_Growth Inhibition of Tumor Growth Inhibit_Transcription->Inhibit_Growth

Caption: Logical relationship of BRD9's role and therapeutic targeting.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Selective BRD9 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted protein eradication. Within this exciting frontier, the selective degradation of Bromodomain-containing protein 9 (BRD9) has emerged as a promising strategy for a multitude of diseases, most notably cancers with a dependency on the SWI/SNF chromatin remodeling complex. This in-depth technical guide provides a comprehensive overview of the discovery and development of selective BRD9 degraders, offering insights into their mechanism of action, key experimental protocols, and a structured summary of their quantitative data.

The Rationale for Targeting BRD9

BRD9 is a crucial component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key regulator of gene expression.[1] Its bromodomain recognizes acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci and thereby influencing transcription.[2][3] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][4][5] Unlike traditional inhibitors that only block the protein's function, degraders offer a more profound and sustained therapeutic effect by eliminating the entire protein.

Mechanisms of BRD9 Degradation: PROTACs and Molecular Glues

The development of selective BRD9 degraders has primarily followed two innovative strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules composed of a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or VHL), and a linker connecting the two.[2][6] This ternary complex formation brings BRD9 into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[2]

Molecular glues are smaller molecules that induce a novel protein-protein interaction between BRD9 and an E3 ligase, effectively "gluing" them together to trigger degradation.[7] A notable recent development in this area involves the recruitment of the DCAF16 E3 ligase by novel BRD9-targeted glues.[7][8][9]

Signaling Pathways and Experimental Workflows

The discovery and development of BRD9 degraders involve a systematic process encompassing target validation, compound screening, and preclinical evaluation.

BRD9_Signaling_Pathway cluster_nucleus Nucleus BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin Remodeling ncBAF->Chromatin Histones Acetylated Histones Histones->BRD9 Binds to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Drives

Caption: Simplified BRD9 signaling pathway in cancer.

The development pipeline for these degraders follows a logical progression from initial discovery to clinical candidacy.

Degrader_Development_Workflow Target_ID Target Identification (BRD9 in Disease) Ligand_Discovery Ligand Discovery (BRD9 Binders) Target_ID->Ligand_Discovery Degrader_Design Degrader Design (PROTAC/Glue) Ligand_Discovery->Degrader_Design In_Vitro_Screening In Vitro Screening (Degradation, Potency) Degrader_Design->In_Vitro_Screening In_Vivo_Models In Vivo Models (Xenografts) In_Vitro_Screening->In_Vivo_Models Clinical_Candidate Clinical Candidate In_Vivo_Models->Clinical_Candidate

Caption: General workflow for BRD9 degrader development.

A key mechanistic step for these molecules is the formation of a stable ternary complex.

Ternary_Complex_Formation BRD9 BRD9 Protein Degrader PROTAC or Molecular Glue BRD9->Degrader E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, DCAF16) Degrader->E3_Ligase Ternary_Complex Ternary Complex (BRD9-Degrader-E3) Degrader->Ternary_Complex Induces

Caption: Formation of the ternary complex for degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative selective BRD9 degraders from published literature.

Table 1: In Vitro Degradation Potency of Selective BRD9 Degraders

CompoundDegrader TypeE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation
CFT8634 BiDAC™ DegraderCereblon-Potent DegradationRobust[5]
FHD-609 Heterobifunctional-Synovial SarcomaPotent and Selective-[10][11]
AMPTX-1 Targeted GlueDCAF16MV4-110.593[9]
MCF-7270[9]
ZZ7 Molecular GlueDCAF16Synovial SarcomaSelective Degradation-[7]
dBRD9 PROTACCereblonMOLM-13IC50 = 56.6-
E5 PROTAC-MV4-11DC50 = 16 pM-[12]
CW-3308 PROTACCereblonG401< 10> 90[13]
HS-SY-II< 10> 90[13]

Table 2: Anti-proliferative Activity of Selective BRD9 Degraders

CompoundCell LineIC50 (nM)Citation
E5 MV4-110.27[12]
OCI-LY101.04[12]
CFT8634 Subset of MM cell linesAnti-proliferative activity[5]

Table 3: In Vivo Activity of Selective BRD9 Degraders

CompoundModelRoute of AdministrationKey FindingCitation
CFT8634 MM XenograftOralTumor growth inhibition[5]
FHD-609 Patient Tumor BiopsiesIVBRD9 degradation in vivo[10]
AMPTX-1 -OralIn vivo BRD9 degradation[9]
CW-3308 HS-SY-II XenograftOralTumor growth inhibition[13]

Key Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of BRD9 degraders. Below are outlines for key experiments.

BRD9 Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in BRD9 protein levels following treatment with a degrader.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MV4-11, G401) at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the BRD9 degrader or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize BRD9 levels to the loading control and express as a percentage of the vehicle-treated control. Calculate DC50 and Dmax values.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To confirm the formation of the BRD9-degrader-E3 ligase ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer.[14]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the degrader-binding protein, coupled to protein A/G beads.[14]

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of BRD9 degraders on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the BRD9 degrader.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BRD9 degraders in a living organism.

Methodology:

  • Animal Model: Implant human cancer cells (e.g., HS-SY-II, AML cell lines) subcutaneously into immunocompromised mice.[5][13][15]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.

  • Dosing: Administer the BRD9 degrader or vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[5][13]

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure BRD9 protein levels by Western blot or immunohistochemistry to confirm target engagement.

  • Data Analysis: Analyze tumor growth inhibition and assess the tolerability of the compound.

Future Perspectives

The discovery and development of selective BRD9 degraders represent a significant advancement in targeted therapy. The field is rapidly evolving, with ongoing efforts to identify novel E3 ligase recruiters, optimize linker chemistry for improved drug-like properties, and expand the therapeutic applications of BRD9 degradation beyond oncology.[8][12] The continued exploration of both PROTAC and molecular glue platforms holds the promise of delivering highly effective and well-tolerated medicines for patients with unmet medical needs. The clinical development of compounds like CFT8634 and the insights gained from FHD-609's journey will undoubtedly pave the way for the next generation of BRD9-targeted therapies.[5][10]

References

An In-depth Technical Guide to PROTAC BRD9 Degrader-6: Targeting and E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTAC BRD9 Degrader-6, a potent and specific degrader of the Bromodomain-containing protein 9 (BRD9). BRD9 is an epigenetic reader and a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, implicated in the progression of various cancers.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the core aspects of this compound, its target protein, and the recruited E3 ligase.

Core Components of this compound

This compound is a heterobifunctional molecule designed to induce the degradation of its target protein, BRD9.[2] Like all PROTACs, it consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

  • Target Protein: Bromodomain-containing protein 9 (BRD9)

  • E3 Ligase: While not explicitly stated for this specific molecule in publicly available literature, patent filings for similar BRD9 degraders indicate the recruitment of the Cereblon (CRBN) E3 ligase complex.[3]

Quantitative Data on BRD9 Degraders

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and other notable BRD9 degraders for comparative purposes.

Table 1: Potency of this compound

CompoundParameterValueReference
This compoundIC500.13 nM[2]

Table 2: Comparative Degradation Potency of Various BRD9 PROTACs

CompoundE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Assay Time (h)Reference
dBRD9-ACRBNMultiple Myeloma Cell Lines10 - 100 (IC50)Not Reported120[4]
AMPTX-1DCAF16MV4-110.5936[5]
AMPTX-1DCAF16MCF-72706[5]
VZ185VHLNot Specified4.5Not ReportedNot Specified[4]
DBr-1DCAF1Not Specified90Not ReportedNot Specified[4]
PROTAC 11CRBNNot Specified50Not ReportedNot Specified[6]
CFT8634Not SpecifiedNot Specified3Not ReportedNot Specified[7]
E5Not SpecifiedMV4-110.016Not ReportedNot Specified[8]

Signaling Pathways Involving BRD9

BRD9 plays a crucial role in regulating gene expression and is implicated in several signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for elucidating the therapeutic potential of BRD9 degradation.

BRD9_Signaling_Pathways cluster_upstream Upstream Signals cluster_receptors Receptors cluster_downstream Downstream Pathways cluster_cellular_outcomes Cellular Outcomes PI3K/MAPK PI3K/MAPK RTKs Receptor Tyrosine Kinases PI3K/MAPK->RTKs Wnt Wnt Frizzled Frizzled Wnt->Frizzled TGF-beta/Activin/Nodal TGF-beta/Activin/Nodal TGF-beta_Receptor TGF-β Receptor TGF-beta/Activin/Nodal->TGF-beta_Receptor Androgen Androgen AR Androgen Receptor Androgen->AR Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor BRD9 BRD9 RTKs->BRD9 beta_catenin β-catenin Frizzled->beta_catenin SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 AR->BRD9 Notch_ICD Notch ICD Notch_Receptor->Notch_ICD beta_catenin->BRD9 SMAD2_3->BRD9 STAT5 STAT5 Notch_ICD->BRD9 BRD9->STAT5 Gene_Expression Altered Gene Expression BRD9->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival EMT Epithelial-Mesenchymal Transition Gene_Expression->EMT

Mechanism of Action: PROTAC-Mediated BRD9 Degradation

The mechanism of action for this compound follows the established paradigm for PROTACs, which involves the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_extracellular Cellular Environment cluster_intracellular Intracellular Space PROTAC PROTAC BRD9 Degrader-6 Ternary_Complex BRD9-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD9 BRD9 Protein BRD9->Ternary_Complex Binds E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of BRD9 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD9 Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Proteasome->Recycling Releases Recycling->Ternary_Complex Re-initiates cycle

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BRD9 degraders.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of BRD9 protein in cells following treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., MV4-11, OPM2)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[4]

Protocol 2: HiBiT-Based BRD9 Degradation Assay

This is a quantitative, real-time method to measure the degradation kinetics of BRD9 using CRISPR/Cas9-engineered cells where endogenous BRD9 is tagged with the HiBiT peptide.

Materials:

  • HiBiT-BRD9 knock-in cells

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-BRD9 cells in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a DMSO control.

  • Incubation: Incubate the plate at 37°C for the desired time course.

  • Lytic Measurement: At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells. Shake the plate to ensure complete lysis.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the signal of treated wells to the DMSO control to determine the percentage of remaining BRD9. Plot the percentage of BRD9 remaining against the degrader concentration to determine DC50 and Dmax.[9]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound. Include a DMSO control.

  • Incubation: Incubate the plate for a prolonged period (e.g., 72 hours or longer).

  • Assay: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

  • Data Acquisition and Analysis: Measure the luminescence. Normalize the results to the DMSO control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.[9]

Conclusion

This compound is a potent molecule for inducing the selective degradation of BRD9. Its mechanism of action, leveraging the cell's ubiquitin-proteasome system via recruitment of the CRBN E3 ligase, offers a promising therapeutic strategy for cancers dependent on BRD9. The provided quantitative data, signaling pathway information, and detailed experimental protocols serve as a valuable resource for researchers and drug developers working in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of BRD9 degraders will be crucial for their clinical translation.

References

role of the BAF complex in gene regulation and disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the BAF Complex in Gene Regulation and Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. By altering the structure of chromatin, the BAF complex controls the accessibility of DNA to the transcriptional machinery, thereby influencing a vast array of cellular processes, including differentiation, development, and DNA repair.[1][2] Due to its central role, dysregulation of the BAF complex is increasingly implicated in a wide spectrum of human diseases. Mutations in genes encoding BAF subunits are found in approximately 20-25% of all human cancers, making it one of the most frequently mutated protein complexes in oncology.[3][4] Furthermore, germline mutations are a leading cause of several neurodevelopmental disorders.[5][6] This guide provides a comprehensive technical overview of the BAF complex, detailing its structure, function in gene regulation, role in disease, and key experimental methodologies for its study.

The BAF Complex: Subunits, Subtypes, and Assembly

The mammalian BAF complex is not a single entity but a family of large, multi-subunit assemblies, each weighing approximately 2 MDa.[7] These complexes are combinatorially assembled from a pool of ~29 different subunit-encoding genes, resulting in significant diversity and cell-type-specific functions.[8][9]

Core Subunits and Major Subtypes

All BAF complexes contain a core ATPase subunit, either SMARCA4 (BRG1) or its paralog SMARCA2 (BRM), which provides the catalytic activity for chromatin remodeling.[8] Based on the incorporation of specific, mutually exclusive subunits, three major subtypes of the BAF complex have been identified: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and a more recently described non-canonical or GBAF complex (ncBAF).[2][4]

  • cBAF (canonical BAF): Characterized by the presence of ARID1A or ARID1B subunits. It is primarily found at enhancer regions.[10]

  • PBAF (Polybromo-associated BAF): Distinguished by its unique subunits PBRM1, ARID2, and BRD7. It is mainly enriched at promoters.[2][10]

  • ncBAF/GBAF (non-canonical BAF): A smaller complex that lacks several core subunits like SMARCB1 and ARID proteins but contains the unique subunits BRD9 and GLTSCR1/1L.[2]

The combinatorial assembly of these subunits allows for functional specialization in different cellular contexts and developmental stages.[11]

BAF_Complex_Subtypes cluster_core Shared Core cBAF_unique ARID1A / ARID1B DPF1/2/3 PBAF_unique PBRM1 ARID2 BRD7 PHF10 ncBAF_unique BRD9 GLTSCR1/1L Core_ATPase SMARCA4 (BRG1) or SMARCA2 (BRM) Core_ATPase->cBAF_unique associates with Core_ATPase->PBAF_unique associates with Core_ATPase->ncBAF_unique associates with Core_Subunits SMARCC1/2 SMARCD1/2/3 SMARCE1 SMARCB1 ACTL6A/B ACTB Core_Subunits->cBAF_unique Core_Subunits->PBAF_unique

Figure 1: Major subtypes of the BAF chromatin remodeling complex.
Assembly Pathway

The assembly of BAF complexes follows a sequential and hierarchical process. It initiates with the formation of a core module around SMARCC1/SMARCC2 dimers. Subsequent incorporation of other core and accessory subunits occurs, with the final step being the docking of the catalytic ATPase module (SMARCA4/BRM).[2] This ordered assembly prevents promiscuous and unregulated chromatin remodeling activity.

BAF_Assembly_Pathway A SMARCC1/2 Dimerization B Addition of Core Subunits (SMARCB1, SMARCE1, SMARCDs) A->B C Intermediate Core Complex B->C D Branch Point: Incorporation of Subtype-Specific Subunits C->D E_cBAF cBAF Assembly (ARID1A/B) D->E_cBAF cBAF Path F_PBAF PBAF Assembly (ARID2, PBRM1) D->F_PBAF PBAF Path G_ncBAF ncBAF Assembly (BRD9, GLTSCR1/L) D->G_ncBAF ncBAF Path H Final Step: ATPase Module Docking (SMARCA4/2) E_cBAF->H F_PBAF->H G_ncBAF->H I_cBAF Mature cBAF Complex H->I_cBAF J_PBAF Mature PBAF Complex H->J_PBAF K_ncBAF Mature ncBAF Complex H->K_ncBAF

Figure 2: Sequential assembly pathway of BAF complexes.

Role in Gene Regulation

Mechanism of Chromatin Remodeling

The primary function of the BAF complex is to regulate gene expression by modulating chromatin structure. Using the energy from ATP hydrolysis, the complex can alter histone-DNA interactions, leading to several outcomes: nucleosome sliding, ejection, or unwrapping.[7][12] This action increases the accessibility of DNA sequences, such as promoters and enhancers, to transcription factors and the RNA polymerase machinery, generally leading to transcriptional activation.

Chromatin_Remodeling cluster_0 1. Repressed State cluster_1 2. BAF Complex Recruitment cluster_2 3. Active State DNA1 DNA Nuc1 Nucleosome Promoter1 Promoter (Inaccessible) BAF BAF Complex ADP ADP + Pi BAF->ADP Nuc2 Nucleosome BAF->Nuc2 Binds & Remodels ATP ATP ATP->BAF Promoter3 Promoter (Accessible) DNA2 DNA DNA3 DNA TF Transcription Factors TF->Promoter3 Bind

Figure 3: BAF-mediated nucleosome remodeling to activate transcription.
Interplay with Polycomb Repressive Complexes

A key aspect of BAF-mediated gene regulation is its antagonistic relationship with Polycomb Repressive Complexes (PRCs), which are responsible for establishing and maintaining a repressive chromatin state.[1][13] The BAF complex can directly evict PRC1 from chromatin in a rapid, ATP-dependent manner, thereby reversing gene silencing.[13][14] This dynamic opposition between BAF (activating) and Polycomb (repressive) complexes creates a state of epigenetic plasticity that is crucial for cell fate decisions during development and can be hijacked in disease.[1]

BAF_Polycomb_Antagonism BAF BAF Complex PRC Polycomb Repressive Complex (PRC1/2) BAF->PRC Evicts / Opposes Chromatin_Open Open Chromatin (Accessible) BAF->Chromatin_Open Promotes Chromatin_Closed Closed Chromatin (Repressed) PRC->Chromatin_Closed Promotes Gene_Activation Gene Activation Chromatin_Open->Gene_Activation Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression

Figure 4: Antagonistic relationship between BAF and Polycomb complexes.

Physiological Roles and Signaling Integration

The BAF complex is indispensable for mammalian development. Through subunit switching, the composition of the BAF complex is tailored to specific developmental stages and cell lineages. A well-studied example is in neurodevelopment, where an embryonic stem cell-specific esBAF complex transitions to a neural progenitor-specific npBAF complex, and finally to a neuron-specific nBAF complex upon terminal differentiation.[5][11] These compositional changes alter the complex's genomic targeting and regulatory output, driving lineage specification. Similar dynamic roles have been identified in cardiogenesis and other developmental processes.[15]

The BAF complex does not act in isolation but integrates signals from major developmental pathways. For instance, during cortical development, the BAF complex modulates Wnt signaling to control the expression of genes required for proper neuronal migration and cortical lamination.[16][17] Loss of BAF function can lead to hyperactive Wnt signaling, resulting in severe developmental defects.[17]

Wnt_BAF_Interaction cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Receptor Frizzled/LRP Receptor Wnt_Ligand->Receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3) Receptor->Destruction_Complex Inhibits Beta_Catenin β-catenin BAF BAF Complex Beta_Catenin->BAF Interacts with TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Co-activates Destruction_Complex->Beta_Catenin Normally Degrades Wnt_Target_Genes Wnt Target Genes (e.g., for Neuronal Migration) BAF->Wnt_Target_Genes Creates Accessible Chromatin Nucleus Nucleus TCF_LEF->Wnt_Target_Genes Binds to DNA

Figure 5: BAF complex modulation of the Wnt signaling pathway.

The BAF Complex in Human Disease

Given its central role in controlling gene expression and cell identity, it is not surprising that mutations in BAF complex subunits are a major driver of human disease, particularly cancer and neurodevelopmental disorders.

BAF Mutations in Cancer

Loss-of-function mutations affecting BAF subunits are found across a wide variety of cancers, with a collective frequency of ~20-25%.[4][11] The mutation patterns are often cancer-type specific, suggesting distinct roles for different subunits and complex subtypes in suppressing tumorigenesis in different tissues. For example, ARID1A is one of the most frequently mutated genes in ovarian clear cell carcinoma and endometrial cancer, while PBRM1 is frequently lost in clear cell renal cell carcinoma.[18][19] Loss of the core subunit SMARCB1 is the defining pathogenic event in malignant rhabdoid tumors, a rare and aggressive pediatric cancer.[5]

Table 1: Frequency of Somatic Mutations in Key BAF Subunit Genes Across Selected Cancers

Gene (Subunit) Ovarian Cancer Stomach Cancer Endometrial Cancer Renal Cell Carcinoma (Clear Cell) Lung Cancer (NSCLC) Pancreatic Cancer
ARID1A (BAF250A) ~30% ~18% ~34% ~6% ~8% ~10%
SMARCA4 (BRG1) ~5% ~4% ~7% ~4% ~10% ~4%
PBRM1 (BAF180) <1% <1% <1% ~41% <1% <1%
ARID2 (BAF200) ~2% ~3% ~2% ~4% ~3% ~2%
SMARCB1 (INI1/SNF5) <1% <1% <1% ~1% <1% <1%

Data compiled from publicly available cancer genome databases and review articles. Frequencies are approximate and can vary between studies and subtypes.[4][18][19]

Role in Neurodevelopmental Disorders

Germline heterozygous mutations in BAF subunit genes are a major cause of several neurodevelopmental disorders, collectively referred to as "BAFopathies." The most well-known is Coffin-Siris Syndrome (CSS), a congenital disorder characterized by intellectual disability, developmental delays, and coarse facial features.[5] Mutations in at least eight different BAF subunit genes have been linked to CSS, with ARID1B being the most frequently mutated.[5][20] The BAF complex is the most commonly mutated protein complex in the genetics of Autism Spectrum Disorder (ASD).[21]

Table 2: BAF Subunit Mutations in Coffin-Siris Syndrome (CSS)

Gene (Subunit) Approximate Frequency in CSS
ARID1B (BAF250B) ~68%
SMARCA4 (BRG1) ~11%
SMARCB1 (INI1/SNF5) ~5%
ARID1A (BAF250A) ~4%
SMARCE1 (BAF57) ~3%
SOX11 (linked partner) ~3%

Data compiled from review articles on neurodevelopmental disorders. Frequencies are approximate and vary between patient cohorts.[5][20]

Therapeutic Opportunities: Synthetic Lethality

Since many BAF subunit mutations result in a loss of function, they are not directly druggable. A promising therapeutic strategy is to exploit the concept of synthetic lethality, where the loss of a BAF subunit creates a unique dependency on another protein for cell survival. The most established example is the synthetic lethal relationship between the two ATPase paralogs, SMARCA4 and SMARCA2. Cancers with loss-of-function mutations in SMARCA4 become dependent on the residual activity of SMARCA2, making SMARCA2 an attractive therapeutic target in this context.[8][9] Systematic screens have identified numerous other intra-complex synthetic lethal pairs.[8][9]

Table 3: Key Synthetic Lethal Interactions Involving BAF Subunits

Mutated (Lost) Subunit Synthetic Lethal Partner (Target) Rationale
SMARCA4 SMARCA2 Paralogs with partially redundant ATPase function.[8][9]
ARID1A ARID1B Paralogs occupying the same position in the cBAF complex.[8][9]
ARID1A EZH2 (Polycomb Subunit) Loss of ARID1A leads to unopposed EZH2 activity.
SMARCC1 SMARCC2 Paralogs forming the core scaffold of the complex.[3][9]

| SMARCA4 | ARID2 | Loss of both subunits severely compromises BAF/PBAF function.[3][9] |

Key Experimental Protocols

Studying the BAF complex requires a combination of proteomic, genomic, and functional assays. Below are detailed methodologies for core experimental approaches.

Immunoprecipitation-Mass Spectrometry (IP-MS) of BAF Complexes

IP-MS is used to identify the subunit composition of BAF complexes and discover novel interaction partners.

IP_MS_Workflow A 1. Cell Lysis (Nuclear Extract Preparation) B 2. Immunoprecipitation (Antibody against a BAF subunit, e.g., BRG1) A->B C 3. Complex Elution (Elute bait and associated proteins) B->C D 4. Protein Digestion (In-solution or in-gel trypsin digest) C->D E 5. LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry) D->E F 6. Data Analysis (Protein ID and Quantification) E->F

Figure 6: Experimental workflow for IP-MS analysis of BAF complexes.

Detailed Protocol:

  • Nuclear Extract Preparation:

    • Harvest ~1-5x10⁸ cells and wash with cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes to swell cells.

    • Lyse cells using a Dounce homogenizer (pestle B).

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).[15]

    • Rotate for 1 hour at 4°C to extract nuclear proteins.

    • Clarify the extract by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Immunoprecipitation:

    • Pre-clear the nuclear extract by incubating with Protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysate with an antibody specific to a BAF subunit (e.g., anti-SMARCA4) overnight at 4°C with gentle rotation.[22]

    • Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[23]

    • Wash the beads extensively (e.g., 3-5 times) with a wash buffer (e.g., extraction buffer with a lower salt concentration) to remove non-specific binders.

  • Elution and Sample Preparation for MS:

    • Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a competing peptide.

    • Neutralize the eluate immediately.

    • Reduce the protein disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the proteins into peptides using sequencing-grade trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, MaxQuant) to identify peptides and infer the proteins present in the original sample.

    • Use label-free quantification (e.g., spectral counting) or isotopic labeling (e.g., SILAC, iTRAQ) to determine the relative abundance of identified proteins between different samples (e.g., wild-type vs. mutant).[24][25]

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide binding sites of BAF complex subunits.

Detailed Protocol:

  • Cell Cross-linking and Lysis:

    • Cross-link protein-DNA interactions by adding formaldehyde (B43269) directly to the cell culture medium (final concentration ~1%) and incubating for 10 minutes at room temperature.[26]

    • Quench the reaction with glycine.

    • Harvest and wash the cells. Lyse the cells and nuclei to release chromatin.

  • Chromatin Shearing:

    • Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (MNase).

  • Immunoprecipitation:

    • Perform immunoprecipitation as described in the IP-MS protocol (Step 2), using a ChIP-grade antibody against a BAF subunit. An IgG control IP should be run in parallel.

  • DNA Purification:

    • Reverse the cross-links by incubating the washed immunoprecipitated complexes and the input control at 65°C overnight with high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or silica (B1680970) columns.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input DNA (end-repair, A-tailing, and adapter ligation).

    • Perform PCR amplification of the library.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the ChIP sample compared to the input control.[27]

    • Perform downstream analyses such as peak annotation, motif discovery, and integration with other genomic data.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful method to assess genome-wide chromatin accessibility, often used to determine the functional consequences of BAF complex loss or inhibition.[28][29]

Seq_Workflow A 1. Start with Cells (e.g., WT vs BAF-subunit KO) B_ChIP 2a. Cross-link & Shear Chromatin (ChIP-seq) A->B_ChIP B_ATAC 2b. Isolate Nuclei & Transposition (ATAC-seq) A->B_ATAC C_ChIP 3a. Immunoprecipitation (BAF Subunit Antibody) B_ChIP->C_ChIP C_ATAC 3b. Purify DNA Fragments B_ATAC->C_ATAC D 4. Library Preparation C_ChIP->D C_ATAC->D E 5. Next-Generation Sequencing D->E F 6. Data Analysis (Alignment, Peak Calling, etc.) E->F

Figure 7: High-level workflow for ChIP-seq and ATAC-seq.

Detailed Protocol:

  • Nuclei Isolation:

    • Harvest 50,000-100,000 fresh cells.[30][31]

    • Wash with cold PBS.

    • Resuspend the cell pellet in a cold lysis buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.

    • Incubate on ice for a short period (e.g., 3-10 minutes).

    • Pellet the nuclei by centrifugation and discard the supernatant.

  • Transposition Reaction:

    • Resuspend the isolated nuclei in the transposition reaction mix, which contains the hyperactive Tn5 transposase pre-loaded with sequencing adapters.[30]

    • Incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA and ligate adapters into accessible ("open") regions of chromatin.

  • DNA Purification:

    • Immediately purify the DNA from the reaction using a column-based kit to stop the reaction and remove proteins.

  • Library Amplification and Sequencing:

    • Amplify the transposed DNA fragments using PCR with indexed primers. The number of PCR cycles should be minimized to avoid amplification bias.

    • Purify the amplified library.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align reads to a reference genome.

    • Identify regions of open chromatin by identifying areas with a high density of mapped reads.

    • Compare accessibility profiles between different conditions (e.g., control vs. BAF-depleted cells) to identify BAF-dependent changes in the chromatin landscape.[28][32]

Conclusion and Future Directions

The BAF complex is a master regulator of the epigenome, with profound implications for normal development and a multitude of human diseases. Its combinatorial nature provides a framework for cell-type-specific gene regulation, while its frequent mutation in cancer and neurodevelopmental disorders underscores its critical role as a barrier to pathogenesis. For drug development professionals, the synthetic lethal relationships emerging from the study of BAF-mutated cancers offer a promising new avenue for targeted therapies. For researchers, understanding the precise mechanisms by which different BAF complex subtypes are targeted to specific genomic loci and how they integrate with cellular signaling pathways remains a key challenge. The continued application of advanced proteomic and genomic techniques, as outlined in this guide, will be essential to further unravel the complexities of this critical chromatin remodeling machinery and translate these findings into new therapeutic strategies.

References

chemical properties and CAS number for PROTAC BRD9 Degrader-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for PROTAC BRD9 Degrader-6, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This molecule is a valuable tool for investigating the biological functions of BRD9 and its role in diseases such as cancer.

Core Chemical and Biological Properties

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of BRD9. It is a powerful tool for studying BAF complex-related disorders[1].

PropertyValueReference
CAS Number 2676211-62-2[1]
Molecular Formula C47H56N8O6[1]
Molecular Weight 829.00 g/mol [2]
IC50 0.13 nM[1][2]
Appearance White to off-white solid[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]
Solubility Soluble in DMSO[2]

Mechanism of Action

This compound operates through the principles of proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to BRD9, while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN)[3][4]. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 has been shown to be a promising therapeutic strategy in cancers with specific dependencies on this complex, such as synovial sarcoma and certain acute myeloid leukemias[5]. The downstream effects of BRD9 degradation include the downregulation of oncogenic transcriptional programs, including those regulated by the MYC proto-oncogene.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus PROTAC PROTAC BRD9 Degrader-6 BRD9 BRD9 (Target Protein) PROTAC->BRD9 Binds E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits BRD9_PROTAC_E3 BRD9-PROTAC-CRBN BRD9->BRD9_PROTAC_E3 BAF_complex ncBAF Complex BRD9->BAF_complex Component of E3_Ligase->BRD9_PROTAC_E3 Proteasome 26S Proteasome Proteasome->BAF_complex Depletes BRD9 from Ub Ubiquitin Ub->BRD9_PROTAC_E3 BRD9_PROTAC_E3->Proteasome Degradation BRD9_PROTAC_E3->Ub Ubiquitination Chromatin Chromatin BAF_complex->Chromatin Remodels Oncogenes Oncogenic Gene Expression (e.g., MYC targets) Chromatin->Oncogenes Regulates Cell_Proliferation Tumor Cell Proliferation Oncogenes->Cell_Proliferation Drives

Diagram 1: Mechanism of Action of this compound.

Experimental Protocols

The following are representative protocols for the characterization of this compound. These are based on standard methodologies for evaluating PROTACs and may require optimization for specific cell lines and experimental conditions.

Western Blot for BRD9 Degradation

This protocol is to quantify the reduction of BRD9 protein levels in cells treated with the degrader.

Materials:

  • Cell line of interest (e.g., synovial sarcoma or AML cell lines)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and quantify band intensities.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.

Materials:

  • Treated cell lysates (as described above, with proteasome inhibitor pre-treatment, e.g., MG132)

  • Anti-CRBN antibody (or antibody against the relevant E3 ligase)

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Immunoprecipitation: Incubate cell lysates with anti-CRBN antibody or IgG control overnight. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

Cell Viability Assay

This assay measures the effect of BRD9 degradation on cell proliferation.

Materials:

  • Cell line of interest

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a serial dilution of this compound.

  • Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).

  • Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Analysis: Calculate IC50 values from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation start Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis treatment->lysis viability Cell Viability Assay (IC50 Determination) treatment->viability protein_quant Protein Quantification lysis->protein_quant co_ip Co-Immunoprecipitation (Ternary Complex) lysis->co_ip western Western Blot (BRD9 Degradation) protein_quant->western quantification Quantification of Protein Levels western->quantification ternary_confirm Confirmation of Complex Formation co_ip->ternary_confirm ic50_calc IC50 Calculation viability->ic50_calc conclusion Biological Interpretation quantification->conclusion ternary_confirm->conclusion ic50_calc->conclusion

Diagram 2: General Experimental Workflow for PROTAC Characterization.

Signaling Pathway of BRD9 Degradation in Synovial Sarcoma

In synovial sarcoma, the characteristic SS18-SSX fusion protein is incorporated into the BAF chromatin remodeling complex. This aberrant complex is dependent on BRD9 for its oncogenic activity. Degradation of BRD9 disrupts the function of this pathogenic BAF complex, leading to the downregulation of key oncogenic gene programs, including those driven by MYC, which ultimately inhibits tumor cell proliferation.

BRD9_Signaling_Pathway cluster_protein_level Protein Level cluster_chromatin_level Chromatin and Gene Expression Level cluster_cellular_level Cellular Outcome PROTAC PROTAC BRD9 Degrader-6 BRD9 BRD9 PROTAC->BRD9 Degrades SS18_SSX_BAF SS18-SSX-BAF Complex BRD9->SS18_SSX_BAF Incorporation into Chromatin_Remodeling Aberrant Chromatin Remodeling BRD9->Chromatin_Remodeling Disrupts Proliferation Tumor Cell Proliferation SS18_SSX_BAF->Chromatin_Remodeling Drives MYC_Targets MYC Target Gene Expression Chromatin_Remodeling->MYC_Targets Activates Oncogenic_Programs Oncogenic Transcriptional Programs Chromatin_Remodeling->Oncogenic_Programs Activates MYC_Targets->Proliferation Viability Decreased Cell Viability MYC_Targets->Viability Inhibition leads to Oncogenic_Programs->Proliferation Oncogenic_Programs->Viability Inhibition leads to

Diagram 3: Signaling Pathway of BRD9 Degradation in Synovial Sarcoma.

This technical guide provides a foundational understanding of this compound for researchers in drug discovery and chemical biology. The provided information and protocols should serve as a starting point for designing and conducting experiments to further elucidate the therapeutic potential of targeting BRD9.

References

Methodological & Application

Application Notes and Protocols for PROTAC BRD9 Degrader-6 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC BRD9 Degrader-6

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3]

This compound is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9).[4][5] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers.[3][6] By inducing the degradation of BRD9, this compound offers a promising strategy for studying the function of BRD9 and for the development of novel cancer therapeutics.

This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound, including methods for quantifying protein degradation and assessing cellular viability.

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade BRD9.[3] The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), forming a ternary complex.[2] This proximity enables the E3 ligase to polyubiquitinate BRD9, which is then recognized and degraded by the 26S proteasome.

BRD9 itself is a key component of the SWI/SNF chromatin remodeling complex and is implicated in the regulation of gene expression.[7] Dysregulation of BRD9 has been linked to several cancer signaling pathways, including the JAK-STAT, MAPK, PI3K-AKT-mTOR, and androgen receptor signaling pathways. By degrading BRD9, this compound can modulate these pathways and exert anti-tumor effects.

PROTAC_Mechanism Mechanism of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex BRD9 (Target Protein) BRD9 (Target Protein) BRD9 (Target Protein)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Poly-ubiquitination Poly-ubiquitination Ternary Complex->Poly-ubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitination 26S Proteasome 26S Proteasome Poly-ubiquitination->26S Proteasome Recognition Degraded BRD9 (Peptides) Degraded BRD9 (Peptides) 26S Proteasome->Degraded BRD9 (Peptides) Degradation

Mechanism of this compound Action

Quantitative Data Summary

The efficacy of this compound and similar BRD9 degraders can be quantified by several key parameters. The following tables summarize these metrics.

Table 1: BRD9 Degradation Potency

ParameterDescriptionTypical Value Range
DC₅₀ (nM) The concentration of the degrader required to induce 50% degradation of the target protein.0.1 - 50 nM
Dₘₐₓ (%) The maximum percentage of target protein degradation achieved.> 80%
Degradation Rate (t₁/₂) (hours) The time required to achieve half-maximal degradation at a given concentration.1 - 6 hours

Table 2: Anti-proliferative Activity

ParameterDescriptionTypical Value Range
IC₅₀ (nM) The concentration of the degrader that inhibits cell proliferation by 50%.0.1 - 100 nM

Note: The specific IC₅₀ for this compound has been reported as 0.13 nM.[4][5] Other values in the tables represent typical ranges observed for potent BRD9 PROTACs.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Cell Culture (e.g., MV4-11, MOLM-13) start->cell_culture treatment Treatment with This compound cell_culture->treatment protein_degradation Protein Degradation Assays treatment->protein_degradation cell_viability Cell Viability Assay treatment->cell_viability western_blot Western Blot protein_degradation->western_blot hibit_assay HiBiT Assay protein_degradation->hibit_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis hibit_assay->data_analysis mtt_assay MTT Assay cell_viability->mtt_assay mtt_assay->data_analysis end End data_analysis->end

Experimental Workflow for PROTAC Evaluation

Western Blot for BRD9 Degradation

This protocol allows for the direct visualization and quantification of BRD9 protein levels following treatment with the degrader.

Materials:

  • Cell line expressing BRD9 (e.g., MV4-11, MOLM-13)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a DMSO control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and image the membrane using a chemiluminescence detection system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody or perform a parallel blot.

  • Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the normalized BRD9 levels against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.

HiBiT Assay for Real-Time BRD9 Degradation

This luminescent-based assay provides a quantitative, high-throughput method to measure the kinetics of BRD9 degradation in live cells. This protocol requires a cell line where the endogenous BRD9 is tagged with a HiBiT peptide.

Materials:

  • HiBiT-tagged BRD9 cell line

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • White, opaque 96-well or 384-well plates

  • Nano-Glo® HiBiT Lytic Detection System or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged BRD9 cells in white, opaque-walled plates at a suitable density.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted degrader to the wells, including a DMSO-only control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., kinetic measurements every hour for 24 hours).

  • Lytic Measurement: At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the lytic reagent according to the manufacturer's instructions. Add the lytic reagent to each well.

  • Signal Stabilization and Measurement: Place the plate on an orbital shaker for a few minutes to ensure complete cell lysis. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining BRD9. Plot the percentage of BRD9 remaining against the log of the degrader concentration to determine DC₅₀ and Dₘₐₓ values. For kinetic studies, plot the luminescence over time to determine the degradation rate.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a DMSO control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells. Plot the cell viability against the log of the degrader concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for PROTAC BRD9 Degrader-6 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTAC BRD9 Degrader-6 in preclinical in vivo xenograft models. This document outlines the scientific background, detailed experimental protocols, and data presentation guidelines to facilitate the evaluation of this potent BRD9 degrader in cancer research.

Introduction

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] Aberrant BRD9 activity has been implicated in the progression of various cancers, including certain types of leukemia, synovial sarcoma, and prostate cancer, making it an attractive therapeutic target.[3][4][5] this compound is a proteolysis-targeting chimera (PROTAC), a novel class of therapeutic agents designed to induce the degradation of specific proteins.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating all its functions.[8]

Mechanism of Action

This compound functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][9] This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.

cluster_0 PROTAC-mediated Degradation of BRD9 BRD9 BRD9 Protein PROTAC PROTAC BRD9 Degrader-6 BRD9->PROTAC Proteasome 26S Proteasome BRD9->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->BRD9 Ubiquitination E3->PROTAC Ub Ubiquitin Degraded_BRD9 Degraded BRD9 (Peptides) Proteasome->Degraded_BRD9 Results in

Figure 1: Mechanism of Action of this compound.

BRD9 Signaling Pathways in Cancer

BRD9 plays a crucial role in regulating gene expression through its involvement in the SWI/SNF chromatin remodeling complex.[5][10] This complex alters the structure of chromatin, making DNA more accessible for transcription. BRD9 has been shown to be involved in several oncogenic signaling pathways:

  • Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 interacts with the androgen receptor and is critical for AR-dependent gene expression and tumor progression.[3][4]

  • TGF-β/Activin/Nodal Pathway: BRD9 is involved in regulating the TGF-β/Activin/Nodal pathway, which is crucial for cell differentiation and can be dysregulated in cancer.[11]

  • Wnt/β-catenin Signaling: Knockdown of BRD9 has been shown to inhibit the progression of lung and colon cancers through the Wnt/β-catenin signaling pathway.[5]

  • Oxytocin (B344502) Signaling Pathway: In gastric cancer, BRD9 has been found to influence the oxytocin signaling pathway.[10]

cluster_0 BRD9 Signaling Pathways in Cancer cluster_1 Chromatin Remodeling cluster_2 Oncogenic Signaling BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of AR_Signaling Androgen Receptor Signaling BRD9->AR_Signaling Modulates TGF_Beta TGF-β/Activin/Nodal Pathway BRD9->TGF_Beta Regulates Wnt_Beta_Catenin Wnt/β-catenin Pathway BRD9->Wnt_Beta_Catenin Affects Oxytocin Oxytocin Signaling Pathway BRD9->Oxytocin Influences Gene_Expression Gene Expression SWI_SNF->Gene_Expression Regulates Cancer_Progression Cancer Progression AR_Signaling->Cancer_Progression TGF_Beta->Cancer_Progression Wnt_Beta_Catenin->Cancer_Progression Oxytocin->Cancer_Progression Gene_Expression->Cancer_Progression Drives

Figure 2: Overview of BRD9-related Signaling Pathways in Cancer.

Experimental Protocols

I. Cell Line Selection and Culture
  • Selection: Choose cancer cell lines with documented BRD9 dependency or overexpression. Examples include certain synovial sarcoma (e.g., HS-SY-II), rhabdoid tumor (e.g., G401), and hematological malignancy (e.g., MV4-11) cell lines.[12][13]

  • Culture: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase (70-80% confluency) before harvesting for implantation.[14]

  • Authentication: Regularly perform cell line authentication to ensure the identity and purity of the cell lines used.

II. In Vivo Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or BALB/c nude mice) aged 6-8 weeks.[15][16]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.[14]

  • Cell Preparation:

    • Harvest cells and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Cell viability should be >90%.

    • Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Cell Implantation:

    • Subcutaneously inject the cell suspension (typically 100-200 µL, containing 1-2 million cells) into the flank of the mouse using a 27-30 gauge needle.[14]

    • Optional: Co-injection with an extracellular matrix gel like Matrigel can enhance tumor take and growth rates.

  • Tumor Monitoring:

    • Once tumors become palpable, measure tumor volumes 2-3 times a week using digital calipers.[16]

    • Calculate tumor volume using the formula: V = 0.5 × Length × Width².[15][16]

    • Monitor animal health, including body weight, food and water intake, and any signs of distress.

III. This compound Administration
  • Formulation:

    • The formulation of PROTACs for in vivo use is critical and can significantly impact bioavailability and efficacy. Common formulations include:

      • Suspension in 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80.

      • Solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

      • It is crucial to determine the optimal, stable formulation for this compound through solubility and stability studies.

  • Dosing:

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[17]

    • Randomly assign mice to treatment and vehicle control groups.

    • The dosage and schedule will need to be optimized. A starting point could be based on previous studies with other PROTACs, for instance, 10-50 mg/kg administered via intraperitoneal (i.p.) injection or oral gavage, daily or every other day.[18][19][20]

  • Administration:

    • Administer the formulated this compound or vehicle control according to the predetermined schedule.

IV. Efficacy Evaluation and Data Collection
  • Tumor Growth Inhibition:

    • Continue to measure tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, or at specified time points, collect tumor tissue and other relevant organs.

    • Assess the level of BRD9 protein degradation in tumor tissue via Western blot or immunohistochemistry (IHC).

  • Toxicity Assessment:

    • Monitor for any signs of toxicity, including significant body weight loss, changes in behavior, or organ abnormalities upon necropsy.

    • Histopathological analysis of major organs can be performed to assess for any treatment-related toxicities.

cluster_0 In Vivo Xenograft Experimental Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 4. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 5. Administration of PROTAC or Vehicle Grouping->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Repeatedly Data_Collection->Treatment Endpoint 7. Endpoint Analysis Data_Collection->Endpoint PD_Analysis Pharmacodynamic Analysis (Western/IHC) Endpoint->PD_Analysis Toxicity_Analysis Toxicity Assessment Endpoint->Toxicity_Analysis End End PD_Analysis->End Toxicity_Analysis->End

Figure 3: Workflow for In Vivo Xenograft Studies with this compound.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily, i.p.
This compound10Daily, i.p.
This compound25Daily, i.p.
This compound50Daily, i.p.

Table 2: Pharmacodynamic Analysis of BRD9 Degradation in Tumor Tissue

Treatment GroupDose (mg/kg)Time PointMean BRD9 Protein Level (% of Vehicle) ± SEM
Vehicle Control-24h post-last dose100
This compound2524h post-last dose
This compound5024h post-last dose

Conclusion

This document provides a framework for the preclinical evaluation of this compound in in vivo xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel BRD9 degrader. Careful optimization of the experimental conditions, including cell line selection, drug formulation, and dosing regimen, is crucial for obtaining meaningful results to guide further drug development efforts.

References

Measuring BRD9 Degradation: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various diseases, including cancer.[1][2] As a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[3][4] The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has provided a powerful strategy to specifically reduce BRD9 protein levels within cells, thereby modulating its function.[5] This document provides a detailed protocol for measuring the degradation of BRD9 using Western blotting, a fundamental and widely used technique for protein analysis.

BRD9 Signaling and the Impact of Degradation

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to alter chromatin structure, thereby influencing gene transcription.[3][4] The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci. This action is critical for the regulation of gene expression programs involved in cell proliferation, differentiation, and survival.[6] Dysregulation of BRD9 has been implicated in several cancers, including synovial sarcoma and acute myeloid leukemia.[3] Targeted degradation of BRD9 removes it from the ncBAF complex, preventing its recruitment to chromatin and leading to downstream changes in gene expression, which can inhibit cancer cell growth.[5]

BRD9_Signaling_Pathway BRD9 Signaling and Degradation Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF associates with Proteasome 26S Proteasome BRD9->Proteasome targeted to Chromatin Chromatin ncBAF->Chromatin binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->ncBAF recruits via BRD9 Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates PROTAC BRD9 Degrader (e.g., PROTAC) PROTAC->BRD9 binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD9 Ubiquitin Ubiquitin Degraded_BRD9 Degraded BRD9 Proteasome->Degraded_BRD9 degrades

Caption: A diagram illustrating the role of BRD9 in the ncBAF complex and its targeted degradation by a PROTAC.

Quantitative Data Summary

The efficacy of BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes reported cellular activities of various BRD9 degraders.

CompoundCell LineDC50 (nM)Assay Time (h)E3 Ligase Recruited
AMPTX-1MV4-110.56Not Specified
AMPTX-1MCF-726Not Specified
dBRD9-AMultiple Myeloma Cell Lines10 - 100 (IC50)120Cereblon
VZ185Not Specified4.5Not SpecifiedVHL
BRD9 Degrader-2Not Specified≤1.25Not SpecifiedNot Specified
PROTAC BRD9 Degrader-7Not Specified1.02Not SpecifiedNot Specified

Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line and treatment duration.[7]

Experimental Protocol: Western Blot for BRD9 Degradation

This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.[5][7]

Western_Blot_Workflow Western Blot Workflow for BRD9 Degradation A 1. Cell Seeding & Treatment - Seed cells at appropriate density. - Treat with BRD9 degrader and vehicle control. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE - Normalize protein amounts. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane. - Incubate with primary anti-BRD9 antibody. - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection - Add ECL substrate. - Visualize protein bands using an imaging system. F->G H 8. Data Analysis - Quantify band intensities. - Normalize to loading control (e.g., GAPDH, β-actin). G->H

References

Preparing Stock Solutions of PROTAC BRD9 Degrader-6 in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of PROTAC BRD9 Degrader-6 in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.

Introduction to this compound

This compound is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][2] This targeted protein degradation strategy offers a powerful approach for studying the biological functions of BRD9 and holds therapeutic potential in diseases where BRD9 is implicated, such as certain cancers.[1][3]

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. The key physicochemical and solubility data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 829.00 g/mol
Molecular Formula C₄₇H₅₆N₈O₆
CAS Number 2676211-62-2
Appearance White to off-white solid
Solubility in DMSO 100 mg/mL (120.63 mM)
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

Note: The solubility in DMSO may be enhanced with the use of sonication. It is also crucial to use anhydrous/low-hygroscopic DMSO, as moisture can impact the solubility and stability of the compound.

Signaling Pathway of BRD9 Degradation by PROTAC

This compound operates through the ubiquitin-proteasome system (UPS) to achieve targeted degradation of the BRD9 protein. The process can be visualized as a catalytic cycle where the PROTAC molecule facilitates the marking of the target protein for destruction.

BRD9_Degradation_Pathway PROTAC-mediated BRD9 Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC BRD9 Degrader-6 Ternary_Complex Ternary Complex (PROTAC-BRD9-E3 Ligase) PROTAC->Ternary_Complex Binds BRD9 BRD9 Protein (Target) BRD9->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released Ub_BRD9 Polyubiquitinated BRD9 Ternary_Complex->Ub_BRD9 Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD9->Proteasome Recognized by Degraded_BRD9 Degraded BRD9 (Peptides) Proteasome->Degraded_BRD9 Degrades

Caption: PROTAC-mediated degradation of BRD9 protein.

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.

Materials and Equipment
  • This compound powder

  • Anhydrous/low-hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette and tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution
  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 829.00 g/mol x 1000 mg/g = 8.29 mg

  • Weighing the Compound:

    • Tare a sterile amber or foil-wrapped 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 8.29 mg of this compound powder into the tared tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous/low-hygroscopic DMSO to the microcentrifuge tube containing the powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Optional: Aiding Dissolution:

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication for 5-15 minutes can be employed.[4]

    • After warming or sonication, vortex the solution again and visually inspect for complete dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped microcentrifuge tubes.

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Stock_Solution_Workflow Stock Solution Preparation Workflow Start Start Calculate_Mass Calculate Required Mass of PROTAC Powder Start->Calculate_Mass Weigh_Compound Weigh PROTAC Powder into a Sterile Tube Calculate_Mass->Weigh_Compound Add_DMSO Add Anhydrous DMSO to the Tube Weigh_Compound->Add_DMSO Vortex Vortex Thoroughly (1-2 minutes) Add_DMSO->Vortex Check_Dissolution Visually Inspect for Complete Dissolution Vortex->Check_Dissolution Optional_Aid Optional: Gentle Warming (37°C) or Sonication Check_Dissolution->Optional_Aid No Aliquot Aliquot into Single-Use Volumes Check_Dissolution->Aliquot Yes Optional_Aid->Vortex Store Store at -20°C or -80°C (Protected from Light) Aliquot->Store End End Store->End

Caption: Workflow for preparing PROTAC stock solution.

Best Practices and Troubleshooting

  • Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the PROTAC. Use fresh, high-quality anhydrous DMSO.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity. Each freeze-thaw cycle can contribute to the degradation of the compound.

  • Protection from Light: Store both the powder and the stock solutions protected from light to prevent photodegradation.

  • Precipitation upon Dilution: When diluting the DMSO stock in aqueous buffers or media, precipitation can occur due to the change in solvent polarity. To mitigate this, perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous solution.[5]

  • Solvent Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[6]

By following these detailed application notes and protocols, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for Target Engagement Assays of PROTAC BRD9 Degrader-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. PROTAC BRD9 Degrader-6 is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Dysregulation of BRD9 has been implicated in various cancers, making it a compelling therapeutic target.

These application notes provide a comprehensive overview of key target engagement assays and detailed protocols to characterize the binding and degradation activity of this compound. The provided methodologies for NanoBRET, HiBiT, and Surface Plasmon Resonance (SPR) assays will enable researchers to quantitatively assess the efficacy and mechanism of action of this degrader.

Mechanism of Action: PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (BRD9), a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker.[2][3][4] The PROTAC simultaneously binds to BRD9 and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD9 by the E3 ligase. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to its clearance from the cell.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC BRD9 Degrader-6 BRD9 BRD9 Target Protein PROTAC->BRD9 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (BRD9-PROTAC-E3 Ligase) BRD9->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD9 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD9 Degradation Proteasome->Degradation Mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated degradation of BRD9.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the performance of PROTAC BRD9 degraders. While specific data for "this compound" is limited, representative data from other potent BRD9 degraders are provided for comparative purposes.

Table 1: Degradation Potency

ParameterDescriptionRepresentative Value (for a potent BRD9 Degrader)
IC50 (nM) The concentration of the degrader that inhibits BRD9 activity by 50%.0.13[1][5]
DC50 (nM) The concentration of the degrader required to induce 50% degradation of the target protein.1.8 - 50[4]
Dmax (%) The maximum percentage of target protein degradation achieved.>90%

Table 2: Ternary Complex and Binding Affinity

ParameterDescriptionRepresentative Value (for a potent BRD9 Degrader)
Binary Kd (PROTAC to BRD9) (nM) Binding affinity of the PROTAC to the isolated BRD9 protein.26 ± 9
Binary Kd (PROTAC to E3 Ligase) (nM) Binding affinity of the PROTAC to the isolated E3 ligase.27 ± 3
Ternary Complex Kd (nM) Binding affinity within the ternary complex.35 ± 5
Cooperativity (α) A measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. α > 1 indicates positive cooperativity.~1

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to BRD9 within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 (donor) and a fluorescently labeled tracer that binds to BRD9 (acceptor). A competing compound will displace the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow NanoBRET Assay Workflow Start Start: Cells expressing NanoLuc-BRD9 Add_Tracer Add Fluorescent Tracer Start->Add_Tracer Add_PROTAC Add PROTAC BRD9 Degrader-6 (titration) Add_Tracer->Add_PROTAC Incubate Incubate at 37°C Add_PROTAC->Incubate Measure_BRET Measure Donor (460nm) and Acceptor (618nm) emissions Incubate->Measure_BRET Analyze Calculate BRET Ratio and determine IC50 Measure_BRET->Analyze End End Analyze->End

Workflow for the NanoBRET target engagement assay.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-BRD9 fusion protein

  • Fluorescent BRD9 tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96-well assay plates

  • Luminometer with 460nm and 618nm filters

Protocol:

  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect cells with the NanoLuc®-BRD9 plasmid according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compounds in Opti-MEM® to the desired final concentrations.

  • Assay Procedure:

    • Prepare the tracer solution in Opti-MEM®.

    • Add the tracer to the cells and incubate.

    • Add the diluted this compound to the wells.

    • Incubate the plate for 2-4 hours at 37°C.

    • Prepare the NanoBRET™ detection reagent by diluting the Nano-Glo® Live Cell Substrate.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

HiBiT Protein Degradation Assay

This assay quantifies the degradation of BRD9 induced by this compound. It utilizes CRISPR/Cas9-engineered cells where the endogenous BRD9 is tagged with the 11-amino-acid HiBiT peptide. The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged BRD9.

Materials:

  • HiBiT-BRD9 knock-in cells (e.g., HEK293)

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 96-well assay plates

  • Luminometer

Protocol:

  • Cell Plating:

    • Seed HiBiT-BRD9 cells in a 96-well plate and incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the diluted degrader to the cells. Include a DMSO-only control.

    • Incubate for desired time points (e.g., 2, 4, 8, 24 hours).

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

    • Add the lytic reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal to the DMSO control to determine the percentage of BRD9 degradation.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of the binary (PROTAC-BRD9 or PROTAC-E3 ligase) and ternary (BRD9-PROTAC-E3 ligase) complexes in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Purified recombinant BRD9 protein

  • Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

  • This compound

  • SPR running buffer

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VCB complex) onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of this compound over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff) and affinity (KD).

    • In a separate experiment, inject a series of concentrations of BRD9 over an appropriate sensor surface to which the PROTAC is captured to determine its binary binding affinity.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of BRD9 and varying concentrations of this compound.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex.

  • Data Analysis:

    • Use the SPR instrument's software to fit the binding data to appropriate models (e.g., 1:1 Langmuir binding for binary interactions) to obtain kinetic and affinity constants.

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

BRD9 Signaling Pathways in Oncology

BRD9 is involved in the regulation of several key signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the potential downstream effects of BRD9 degradation.

Wnt/β-catenin Signaling Pathway

BRD9 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[6] In the "on" state of this pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival. BRD9 can facilitate the transcription of these target genes. Degradation of BRD9 is therefore expected to suppress Wnt/β-catenin signaling.

Wnt_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Beta_Catenin_Deg β-catenin (Degradation) Destruction_Complex->Beta_Catenin_Deg Phosphorylates for Beta_Catenin_Stable β-catenin (Stabilized) Destruction_Complex->Beta_Catenin_Stable Releases Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_Stable->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates BRD9 BRD9 BRD9->Target_Genes Facilitates

Role of BRD9 in the Wnt/β-catenin pathway.
STAT5 Signaling Pathway

In certain hematological malignancies, BRD9 has been shown to promote cell survival through the activation of the STAT5 (Signal Transducer and Activator of Transcription 5) pathway.[7][8][9] BRD9 can regulate the expression of genes that are downstream of STAT5, contributing to cell proliferation and survival. Therefore, the degradation of BRD9 can lead to the inhibition of the STAT5 signaling pathway and induce apoptosis in cancer cells.

STAT5_Pathway BRD9 and STAT5 Signaling Pathway cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Target_Genes Target Gene Transcription (e.g., c-Myc, Bcl-2) pSTAT5->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation BRD9 BRD9 BRD9->Target_Genes Co-activates

BRD9's involvement in the STAT5 signaling pathway.

Conclusion

The target engagement assays and protocols detailed in these application notes provide a robust framework for the preclinical characterization of this compound. By employing NanoBRET, HiBiT, and SPR, researchers can obtain critical quantitative data on intracellular target binding, degradation efficacy, and binding kinetics. Furthermore, understanding the impact of BRD9 degradation on key oncogenic signaling pathways such as Wnt/β-catenin and STAT5 will be crucial in elucidating the therapeutic potential of this novel degrader.

References

Application Notes and Protocols: PROTAC BRD9 Degrader-6 for G401 Rhabdoid Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant rhabdoid tumors (MRTs) are aggressive pediatric cancers often characterized by the loss of the SMARCB1 subunit of the SWI/SNF chromatin remodeling complex. This loss creates a dependency on other proteins for survival, and recent studies have identified Bromodomain-containing protein 9 (BRD9), another component of a SWI/SNF sub-complex, as a specific vulnerability in these tumors.[1][2] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific proteins. PROTAC BRD9 Degrader-6 is a heterobifunctional molecule designed to selectively target BRD9 for ubiquitination and subsequent proteasomal degradation. By eliminating the BRD9 protein, this degrader aims to disrupt the oncogenic signaling pathways driving the growth of G401 rhabdoid tumor cells.

These application notes provide a comprehensive guide for utilizing this compound in G401 cells, including recommended dosage, experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

While specific data for this compound is not publicly available, the following table summarizes the activity of other potent BRD9 degraders in G401 and other relevant cell lines to provide a strong starting point for determining effective concentrations.

CompoundCell LineAssay TypeValueReference
CW-3308G401IC50 (Cell Growth Inhibition)185 nM[3]
CW-3308G401DC50 (BRD9 Degradation)< 10 nM[3][4]
dBRD9-AMultiple Myeloma Cell LinesIC50 (Cell Viability)10 - 100 nM[5]
dBRD9EOL-1IC504.872 nM[5]
dBRD9A204 (Rhabdomyosarcoma)IC5089.8 nM[5]
DBr-1HEK293DC5090 nM[6]
PROTAC BRD9 Degrader-1-IC50 (BRD9)13.5 nM[7]

Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. DC50 (half-maximal degradation concentration) is the concentration of the degrader at which 50% of the target protein is degraded.

Based on the data for similar compounds, a starting concentration range of 1-100 nM for this compound is recommended for initial experiments in G401 cells. Optimization will be necessary to determine the ideal concentration for specific experimental endpoints.

Signaling Pathway

BRD9 is a subunit of the non-canonical BAF (ncBAF or GBAF) complex, a type of SWI/SNF chromatin remodeling complex.[1][2] In SMARCB1-deficient cancers like G401 rhabdoid tumors, the cells become dependent on the activity of this BRD9-containing complex for transcriptional regulation of key oncogenic pathways. The degradation of BRD9 disrupts the integrity and function of this complex, leading to the downregulation of oncogenes and subsequent cell cycle arrest and apoptosis.[8][9]

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects PROTAC PROTAC BRD9 Degrader-6 BRD9 BRD9 PROTAC->BRD9 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits ncBAF ncBAF Complex BRD9->ncBAF Component of Proteasome Proteasome BRD9->Proteasome Degradation E3_Ligase->BRD9 Ubiquitination Chromatin Chromatin ncBAF->Chromatin Remodels Oncogenes Oncogenic Gene Expression Chromatin->Oncogenes Regulates Cell_Cycle_Arrest Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Oncogenes->Apoptosis Leads to Ub Ubiquitin Cell_Viability_Workflow A Seed G401 cells in 96-well plate B Incubate 24h A->B C Treat with PROTAC BRD9 Degrader-6 (serial dilutions) B->C D Incubate (e.g., 24-72h) C->D E Add CellTiter-Glo® reagent D->E F Incubate 10 min E->F G Measure luminescence F->G H Calculate IC50 G->H Western_Blot_Workflow A Treat G401 cells with This compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Immunoblotting (Primary & Secondary Abs) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantify Bands) G->H

References

Application Notes and Protocols: In Vitro Antiproliferative Effects of BRD9 Degraders in EOL-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in hematological malignancies. As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in the regulation of gene expression. In eosinophilic leukemia, exemplified by the EOL-1 cell line, targeting BRD9 with proteolysis-targeting chimeras (PROTACs) has demonstrated significant antiproliferative effects. These bifunctional molecules induce the selective degradation of BRD9, leading to cell cycle arrest and apoptosis. This document provides detailed application notes, experimental protocols, and data on the use of BRD9 degraders in EOL-1 cells.

Mechanism of Action of BRD9 Degraders

BRD9 degraders are heterobifunctional molecules that simultaneously bind to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The subsequent depletion of BRD9 protein disrupts the SWI/SNF complex and alters gene expression, ultimately leading to the suppression of oncogenic pathways.

Data Presentation: Antiproliferative Activity of BRD9 Degraders in EOL-1 Cells

The following tables summarize the in vitro efficacy of representative BRD9 degraders in the EOL-1 human eosinophilic leukemia cell line.

Degrader NameDegrader TypeDC50 (BRD9 Degradation)EC50 (Cell Viability)Reference
VZ185VHL-based2.3 nM3.4 nM[1]
dBRD9CRBN-basedPotent DegradationPotent Antiproliferative Effect[2][3]

Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. EC50 (Effective Concentration 50) is the concentration of the degrader that results in a 50% reduction in cell viability.

Signaling Pathway

Depletion of BRD9 in leukemic cells has been shown to impact the STAT5 signaling pathway. Specifically, the loss of BRD9 leads to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3). SOCS3, in turn, inhibits the phosphorylation of STAT5, a key transcription factor for genes involved in cell proliferation and survival. The inhibition of STAT5 signaling culminates in the induction of apoptosis.[3][4][5]

BRD9_Signaling_Pathway BRD9-STAT5 Signaling Axis in EOL-1 Cells BRD9_Degrader BRD9 Degrader (e.g., VZ185, dBRD9) BRD9 BRD9 BRD9_Degrader->BRD9 Binds & Induces Ubiquitination Proteasome Proteasome BRD9->Proteasome Degradation SOCS3 SOCS3 BRD9->SOCS3 Represses pSTAT5 pSTAT5 (Active) SOCS3->pSTAT5 Inhibits Phosphorylation STAT5 STAT5 (Inactive) pSTAT5->STAT5 Dephosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes STAT5->pSTAT5 Phosphorylation Apoptosis Apoptosis

BRD9-STAT5 Signaling Pathway

Experimental Protocols

The following are detailed protocols for assessing the antiproliferative effects of BRD9 degraders in EOL-1 cells.

Experimental Workflow Overview

Experimental_Workflow Experimental Workflow for Assessing BRD9 Degrader Efficacy cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture EOL-1 Cell Culture (RPMI-1640, 10% FBS) Treatment Treat with BRD9 Degrader (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (BRD9, pSTAT5, SOCS3) Treatment->WesternBlot

Experimental Workflow
EOL-1 Cell Culture

EOL-1 cells are grown in suspension and tend to form clusters.[2][6]

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Maintain cell density between 3 x 10^5 and 9 x 10^5 cells/mL. EOL-1 cells have a slow doubling time of approximately 60 hours.[7] Subculture every 3-4 days. To passage, gently pipette the cell suspension to break up clusters and dilute with fresh media.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • EOL-1 cells

    • BRD9 degrader of interest

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed EOL-1 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of the BRD9 degrader in culture medium.

    • Add 100 µL of the degrader dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.[8][9]

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • EOL-1 cells treated with BRD9 degrader

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed EOL-1 cells and treat with the BRD9 degrader for the desired time.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • EOL-1 cells treated with BRD9 degrader

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing.

    • Incubate on ice for at least 30 minutes.

    • Centrifuge the cells and wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 30 minutes at 37°C.

    • Add 400 µL of Propidium Iodide solution.

    • Analyze the samples by flow cytometry.[11][12]

Western Blot Analysis

This technique is used to detect the levels of specific proteins.

  • Materials:

    • EOL-1 cells treated with BRD9 degrader

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-BRD9, anti-pSTAT5, anti-STAT5, anti-SOCS3, anti-GAPDH/β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

References

Application Note & Protocols: Quantifying BRD9 Protein Levels with HiBiT® Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] BRD9 functions as an epigenetic reader, and its dysregulation is linked to various malignancies, including synovial sarcoma and acute myeloid leukemia.[1] Developing therapeutics that target BRD9, such as specific inhibitors or degraders (e.g., PROTACs), requires robust and sensitive methods to quantify changes in BRD9 protein levels within a cellular context.

Traditional methods like Western blotting can be cumbersome, low-throughput, and challenging for quantifying low-abundance proteins.[2] HiBiT technology offers a highly sensitive, quantitative, and scalable alternative.[3] This system utilizes an 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous locus of a target protein, such as BRD9, using CRISPR/Cas9 gene editing.[2][4][5] The HiBiT-tagged protein is detected through its high-affinity complementation with the LgBiT protein subunit, reconstituting a bright, functional NanoLuc® luciferase.[2][3] The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein over a dynamic range of at least seven orders of magnitude, enabling precise quantification of endogenous BRD9 levels.[6][7]

This application note provides detailed protocols for endogenously tagging BRD9 with HiBiT and quantifying its abundance, with a focus on monitoring targeted protein degradation.

Principle of HiBiT Technology

The HiBiT protein tagging system is based on the NanoBiT® enzyme, a split NanoLuc® luciferase. The enzyme is divided into two subunits: a small 11-amino-acid peptide (HiBiT) and a large polypeptide (LgBiT).[7] When separate, these subunits are inactive. However, HiBiT binds to LgBiT with high affinity (KD = 0.7nM), reconstituting a bright and stable luminescent enzyme.[6][8] By fusing the small HiBiT tag to a protein of interest (e.g., BRD9), its abundance can be quantified by supplying LgBiT and the luciferase substrate, furimazine. The amount of light generated is directly proportional to the quantity of HiBiT-tagged protein.[9]

G cluster_0 Cellular Environment cluster_1 Detection Reagents BRD9 BRD9 Protein HiBiT_BRD9 HiBiT-BRD9 Fusion Protein BRD9->HiBiT_BRD9 CRISPR/Cas9 Endogenous Tagging HiBiT HiBiT Tag (11 a.a.) LgBiT LgBiT Protein HiBiT_BRD9->LgBiT High-Affinity Complementation Active_Enzyme Reconstituted NanoBiT® Enzyme LgBiT->Active_Enzyme Substrate Furimazine (Substrate) Substrate->Active_Enzyme Light Luminescent Signal (Proportional to Protein Amount) Active_Enzyme->Light

Diagram 1: Principle of HiBiT-based protein detection.

Application 1: Endogenous Tagging of BRD9 with HiBiT using CRISPR/Cas9

To accurately study protein dynamics, it is crucial to maintain endogenous expression levels and regulation.[10][11] CRISPR/Cas9-mediated genome editing allows for the precise insertion of the HiBiT tag into the BRD9 gene locus. The small size of the HiBiT tag facilitates efficient integration using a single-stranded donor DNA template.[4][6]

G cluster_design Design Phase cluster_edit Gene Editing cluster_validation Validation & Analysis start Start Design_gRNA 1. Design guide RNA (gRNA) to target BRD9 C-terminus start->Design_gRNA Design_Donor 2. Design single-stranded oligo donor (ssODN) with HiBiT sequence Design_gRNA->Design_Donor Assemble_RNP 3. Assemble Cas9/gRNA Ribonucleoprotein (RNP) Design_Donor->Assemble_RNP Transfect 4. Co-deliver RNP & ssODN into target cells (e.g., HEK293) Assemble_RNP->Transfect Culture 5. Culture cells for 48-72h to allow for editing Transfect->Culture Lyse 6. Lyse a portion of the edited cell pool Culture->Lyse Assay 7. Perform Nano-Glo® HiBiT Lytic Detection Assay Lyse->Assay Analyze 8. Measure luminescence to confirm HiBiT-BRD9 expression Assay->Analyze Clone 9. (Optional) Isolate clonal cell lines via limiting dilution Analyze->Clone end_node Validated HiBiT-BRD9 Cell Line Analyze->end_node Use edited pool directly Clone->end_node

Diagram 2: Workflow for creating a HiBiT-BRD9 knock-in cell line.
Protocol 1: CRISPR/Cas9-Mediated Endogenous HiBiT Tagging of BRD9

This protocol outlines the steps for inserting a C-terminal HiBiT tag into the BRD9 gene.[4][5][12]

Materials:

  • Target cells (e.g., HEK293, MOLM-13)

  • Alt-R® CRISPR-Cas9 system components (IDT) or equivalent

  • Custom synthesized single-stranded donor DNA (ssODN) with HiBiT sequence flanked by homology arms (~50-100 bp) corresponding to the BRD9 genomic locus.

  • Transfection reagent (e.g., Lipofectamine® CRISPRMAX™ or electroporation system)

  • Nano-Glo® HiBiT Lytic Detection System (Promega, Cat. No. N3010)

  • Luminometer

Methodology:

  • Design:

    • Design a crRNA (guide RNA) to target the genomic region immediately upstream of the stop codon of the BRD9 gene.

    • Design an ssODN containing the HiBiT tag sequence, preceded by a short linker sequence, and flanked by homology arms matching the genomic sequences upstream and downstream of the insertion site.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Prepare the crRNA:tracrRNA duplex according to the manufacturer's instructions.

    • Incubate the duplex with Cas9 nuclease to form the RNP complex.

  • Transfection:

    • On the day of transfection, seed cells to achieve 70-80% confluency.

    • Prepare the transfection mix by combining the RNP complex and the ssODN donor with a suitable transfection reagent.

    • Add the mixture to the cells and incubate.

  • Post-Transfection Culture:

    • Culture the cells for 48-72 hours to allow for gene editing and expression of the HiBiT-tagged protein.

  • Validation of HiBiT-BRD9 Expression:

    • Harvest a sample of the edited cell pool.

    • Prepare the Nano-Glo® HiBiT Lytic Reagent by combining the LgBiT protein, substrate, and lytic buffer as per the technical manual.[13]

    • Add an equal volume of the lytic reagent to the cell suspension.

    • Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.[6]

    • Measure luminescence using a plate-based luminometer. A signal significantly above the background of unedited cells confirms successful tagging.

  • (Optional) Clonal Isolation:

    • If required, isolate single cells from the edited pool by limiting dilution or FACS to establish a clonal cell line with homozygous or heterozygous HiBiT-BRD9 expression.

Application 2: Monitoring Targeted Degradation of BRD9

A primary application for HiBiT-tagged BRD9 is the high-throughput screening and characterization of protein degraders, such as PROTACs.[2][10] The loss of luminescent signal directly correlates with the degradation of HiBiT-BRD9, allowing for precise measurement of key degradation parameters like DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation), and the rate of degradation.[10][14]

G cluster_pathway Targeted Protein Degradation Pathway cluster_assay HiBiT Assay Readout HiBiT_BRD9 HiBiT-BRD9 Ternary Ternary Complex (HiBiT-BRD9 :: Degrader :: E3) HiBiT_BRD9->Ternary Luminescence Luminescence Signal (from intact HiBiT-BRD9) HiBiT_BRD9->Luminescence Detection Degrader BRD9 Degrader (e.g., dBRD9) Degrader->Ternary E3 E3 Ligase E3->Ternary Ub_BRD9 Poly-ubiquitinated HiBiT-BRD9 Ternary->Ub_BRD9 Ubiquitination Ub Ubiquitin Ub->Ub_BRD9 Proteasome Proteasome Ub_BRD9->Proteasome Recruitment Proteasome->Degraded Degradation Signal_Loss Loss of Signal Proteasome->Signal_Loss Quantifies

Diagram 3: Monitoring BRD9 degradation via loss of HiBiT signal.
Protocol 2: Endpoint Lytic Assay for DC₅₀ and Dₘₐₓ Determination

This assay measures the amount of HiBiT-BRD9 remaining after a fixed treatment time with a degrader compound.[10][15]

Materials:

  • Validated HiBiT-BRD9 knock-in cells

  • BRD9 degrader compound series (e.g., dBRD9)

  • White, opaque 96- or 384-well assay plates

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Methodology:

  • Cell Plating: Seed HiBiT-BRD9 cells in assay plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the BRD9 degrader compound. Add the compounds to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a fixed period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO₂ incubator.

  • Lysis and Detection:

    • Equilibrate the plate to room temperature.

    • Prepare and add an equal volume of Nano-Glo® HiBiT Lytic Reagent to each well.

    • Shake the plate on an orbital shaker for 3 minutes to mix and ensure complete lysis.

    • Incubate for an additional 7 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the luminescence readings (RLU) to the vehicle control wells.

    • Plot the normalized RLU values against the log of the degrader concentration.

    • Fit the data to a four-parameter logistical curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Kinetic Live-Cell Assay for Degradation Rate Analysis

This real-time assay continuously monitors the degradation of HiBiT-BRD9 in living cells, providing kinetic data.[10][14]

Materials:

  • Validated HiBiT-BRD9 knock-in cells

  • BRD9 degrader compounds

  • Nano-Glo® Endurazine™ or Vivazine™ Live Cell Substrate (Promega)

  • CO₂-independent medium

  • Luminometer with environmental control (37°C)

Methodology:

  • Cell Plating: Seed HiBiT-BRD9 cells in white assay plates and allow them to attach.

  • Reagent Preparation:

    • Prepare the detection reagent by diluting the live-cell substrate (e.g., Endurazine™) and LgBiT protein in CO₂-independent medium.

    • Replace the culture medium in the wells with the prepared detection reagent.

  • Assay Initiation:

    • Place the plate in a pre-warmed (37°C) plate-reading luminometer.

    • Take an initial set of baseline luminescence readings for 15-30 minutes.

  • Compound Addition: Pause the reading, add the degrader compounds at various concentrations, and immediately resume kinetic luminescence reading.

  • Data Acquisition: Measure luminescence at regular intervals (e.g., every 5-10 minutes) for several hours (e.g., up to 24 hours).

  • Data Analysis:

    • Normalize the kinetic data to the time zero readings for each well.

    • Plot the normalized luminescence over time to visualize the degradation and recovery profile.

    • Calculate the initial rate of degradation (k_deg) from the linear phase of the degradation curve.

Data Presentation

The quantitative data derived from HiBiT assays can be summarized to compare the efficacy of different degrader compounds.

Table 1: Endpoint Assay Data for BRD9 Degraders (Representative data after 4-hour treatment of HiBiT-BRD9 HEK293 cells)

CompoundDC₅₀ (nM)Dₘₐₓ (%)95% Confidence Interval (DC₅₀)
dBRD9-A 8.592.17.2 - 10.1
dBRD9-B 25.385.421.5 - 29.8
Negative Control > 10,000< 10N/A

Table 2: Kinetic Assay Data for BRD9 Degraders (Representative data from live-cell monitoring of HiBiT-BRD9 degradation)

Compound (at 100 nM)Initial Degradation Rate (k_deg, RLU/min)Time to Dₘₐₓ (hours)Max Degradation (Dₘₐₓ, %)
dBRD9-A -15,4002.591.5
dBRD9-B -8,2504.084.2
Negative Control -150N/A< 5

BRD9 Signaling Pathway Context

BRD9 is a core subunit of the ncBAF (non-canonical SWI/SNF) complex, an ATP-dependent chromatin remodeler.[1] This complex recognizes acetylated histones via the BRD9 bromodomain, leading to the repositioning of nucleosomes.[1] This action alters chromatin accessibility at specific gene promoters and enhancers, thereby regulating the transcription of target genes involved in cell proliferation, differentiation, and oncogenesis.[16][17] Quantifying BRD9 levels with HiBiT provides a direct measure of the abundance of this critical regulator, offering insights into the therapeutic potential of targeting the ncBAF complex.

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Interaction cluster_transcription Transcriptional Regulation BRD9 BRD9 ncBAF_complex ncBAF Complex BRD9->ncBAF_complex ncBAF_subunits Other ncBAF Subunits (e.g., SMARCA4, GLTSCR1) ncBAF_subunits->ncBAF_complex Acetyl_Histone Acetylated Histone Tail ncBAF_complex->Acetyl_Histone Binds via Bromodomain Remodeling Chromatin Remodeling (Altered Nucleosome Position) ncBAF_complex->Remodeling ATP-dependent process Chromatin Chromatin Gene_Access Target Gene Accessibility Remodeling->Gene_Access Transcription Gene Transcription Gene_Access->Transcription Cell_Response Oncogenic Cellular Response (e.g., Proliferation) Transcription->Cell_Response

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low BRD9 Degradation Efficiency with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving BRD9-targeting PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a BRD9 PROTAC?

A1: A BRD9 PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It works by simultaneously binding to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation by the cell's proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.[1][2][3][4]

Q2: What are the key parameters to assess the efficiency of a BRD9 PROTAC?

A2: The primary parameters to evaluate the efficiency of a BRD9 PROTAC are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Time-dependence: The rate at which degradation occurs.

These parameters are typically determined through a dose-response and time-course experiment, with protein levels assessed by Western Blot or other quantitative methods.

Q3: What is the "hook effect" and how does it affect BRD9 degradation?

A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with BRD9 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. The formation of these non-productive binary complexes inhibits the formation of the ternary complex, leading to reduced BRD9 degradation.

Troubleshooting Guide: Low BRD9 Degradation Efficiency

Q4: I am observing low or no degradation of BRD9. What are the potential causes and how can I troubleshoot this?

A4: Low BRD9 degradation efficiency can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Compound Integrity and Solubility: Ensure your PROTAC is correctly stored, has not degraded, and is fully soluble in your cell culture medium. Precipitated compound will not be effective.

  • Cell Health: Confirm that your cells are healthy and within a consistent passage number. Cellular stress can impact the ubiquitin-proteasome system.

Experimental Parameters:

  • Suboptimal PROTAC Concentration (Hook Effect):

    • Problem: You may be using a concentration that is too high (in the hook effect range) or too low.

    • Solution: Perform a full dose-response curve with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation (Dmax).

  • Inappropriate Treatment Time:

    • Problem: The kinetics of BRD9 degradation can vary between different PROTACs and cell lines.

    • Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal PROTAC concentration to determine the time point of maximal degradation.

Cell Line-Specific Issues:

  • Low Target (BRD9) or E3 Ligase Expression:

    • Problem: The cell line you are using may have low endogenous levels of BRD9 or the specific E3 ligase (e.g., CRBN, VHL) that your PROTAC recruits.

    • Solution: Verify the expression levels of both BRD9 and the relevant E3 ligase in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line.

  • PROTAC Efflux:

    • Problem: Some cell lines express high levels of multidrug resistance transporters that can pump the PROTAC out of the cell, reducing its intracellular concentration.

    • Solution: If you suspect this is an issue, you can use cell lines with lower expression of these transporters or use inhibitors of the transporters, although this can have confounding effects.

Mechanistic Failures:

If the above steps do not resolve the issue, a more in-depth investigation into the mechanism of action is required.

  • Impaired Ternary Complex Formation:

    • Problem: The PROTAC may not be effectively bridging BRD9 and the E3 ligase.

    • Solution: Perform a co-immunoprecipitation (Co-IP) experiment to determine if the ternary complex is forming in your cells upon PROTAC treatment.

  • Lack of Ubiquitination:

    • Problem: Even if the ternary complex forms, ubiquitination of BRD9 may not be occurring efficiently.

    • Solution: Conduct a ubiquitination assay to assess the level of polyubiquitinated BRD9 after PROTAC treatment.

  • Impaired Proteasome Function:

    • Problem: The proteasome may be inhibited or not functioning correctly in your cells.

    • Solution: Perform a proteasome activity assay to confirm that the proteasome is active. As a control, pre-treatment with a proteasome inhibitor (e.g., MG132) should block PROTAC-mediated degradation of BRD9.

Data Presentation

Table 1: Performance of Various BRD9 PROTACs

PROTAC NameE3 Ligase RecruitedTarget(s)DC50DmaxCell Line(s)
PROTAC 11CRBNBRD950 nM>90%MOLM-13
PROTAC 23VHLBRD7/91.8 nM (BRD9)>90%EOL-1, A-204
dBRD9CRBNBRD9~10 nM>90%MOLM-13
VZ185VHLBRD7/9~5 nM (BRD9)>90%HeLa
CW-3308CereblonBRD9<10 nM>90%G401, HS-SY-II
E5Not SpecifiedBRD916 pM>90%MV4-11, OCI-LY10
AMPTX-1DCAF16BRD90.5 nM93%MV4-11
DBr-1DCAF1BRD9Not Specified>80%HEK293

Note: DC50 and Dmax values are highly dependent on experimental conditions and should be used as a guide.[2][6][7][8][9]

Experimental Protocols

Protocol 1: Western Blot for BRD9 Degradation Assessment

Objective: To quantify the reduction in BRD9 protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • BRD9 PROTAC

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD9

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of BRD9 PROTAC concentrations or for a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare with Laemmli sample buffer.

    • Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the BRD9 band intensity to the loading control.

    • Calculate the percentage of BRD9 remaining relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To verify the formation of the BRD9-PROTAC-E3 ligase ternary complex.

Materials:

  • Co-Immunoprecipitation Kit

  • Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or a tag on the protein

  • Antibody against BRD9

  • IP lysis buffer (non-denaturing)

  • Protein A/G agarose (B213101) beads

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the BRD9 PROTAC at the optimal concentration and a vehicle control for a short duration (e.g., 1-4 hours). To stabilize the complex, you can pre-treat with a proteasome inhibitor.

    • Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Elution and Western Blotting:

    • Wash the beads several times with IP lysis buffer.

    • Elute the bound proteins.

    • Analyze the eluates by Western Blotting using an antibody against BRD9. An increased BRD9 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation-Based)

Objective: To determine if the BRD9 PROTAC induces ubiquitination of BRD9.

Materials:

  • Cells transfected with HA-tagged ubiquitin (optional, for stronger signal)

  • BRD9 PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (containing 1% SDS)

  • Dilution buffer (lysis buffer without SDS)

  • Anti-BRD9 antibody for immunoprecipitation

  • Anti-ubiquitin antibody for Western blotting

  • Protein A/G agarose beads

Methodology:

  • Cell Treatment:

    • Treat cells with the BRD9 PROTAC. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis under Denaturing Conditions:

    • Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.

    • Boil the lysates for 10 minutes.

    • Dilute the lysates with dilution buffer to reduce the SDS concentration to 0.1%.

  • Immunoprecipitation of BRD9:

    • Immunoprecipitate BRD9 from the lysates using an anti-BRD9 antibody and Protein A/G agarose beads.

  • Western Blot Analysis for Ubiquitin:

    • Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

    • Perform a Western Blot using a primary antibody that recognizes ubiquitin. A ladder of high molecular weight bands in the PROTAC-treated lane indicates polyubiquitination of BRD9.[5][10][11][12][13]

Protocol 4: Proteasome Activity Assay

Objective: To confirm that the cellular proteasome is functional.

Materials:

  • Proteasome activity assay kit (fluorometric or colorimetric)

  • Cell lysates from treated and untreated cells

  • Proteasome inhibitor (positive control for inhibition)

Methodology:

  • Lysate Preparation:

    • Prepare cell lysates from your experimental cells.

  • Assay Performance:

    • Follow the manufacturer's instructions for the proteasome activity assay kit. This typically involves adding a specific substrate to the cell lysates and measuring the resulting signal (fluorescence or color change) over time.

  • Data Analysis:

    • Compare the proteasome activity in your experimental cells to that of a positive control cell line known to have active proteasomes. A significant reduction in signal in the presence of a known proteasome inhibitor confirms the validity of the assay.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC BRD9 PROTAC PROTAC->PROTAC Ternary Ternary Complex (BRD9-PROTAC-E3) PROTAC->Ternary BRD9 BRD9 Protein BRD9->Ternary E3 E3 Ligase E3->Ternary PolyUb_BRD9 Poly-ubiquitinated BRD9 Ternary->PolyUb_BRD9 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_BRD9->Proteasome Degraded Degraded Peptides Proteasome->Degraded Troubleshooting_Workflow Start Low/No BRD9 Degradation Check_Compound Check Compound Integrity & Cell Health Start->Check_Compound Dose_Response Perform Dose-Response (Hook Effect?) Check_Compound->Dose_Response Time_Course Perform Time-Course Dose_Response->Time_Course Optimal Conc. Failure Further Investigation Needed (e.g., PROTAC Design) Dose_Response->Failure No Degradation Check_Expression Check BRD9 & E3 Ligase Expression Time_Course->Check_Expression Optimal Time Time_Course->Failure No Degradation Ternary_Complex Assess Ternary Complex Formation (Co-IP) Check_Expression->Ternary_Complex Sufficient Expression Check_Expression->Failure Low Expression Ubiquitination Assess Ubiquitination Ternary_Complex->Ubiquitination Complex Forms Ternary_Complex->Failure No Complex Proteasome_Activity Check Proteasome Activity Ubiquitination->Proteasome_Activity Ubiquitination Occurs Ubiquitination->Failure No Ubiquitination Success Degradation Observed Proteasome_Activity->Success Proteasome Active Proteasome_Activity->Failure Proteasome Inactive Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Cell_Selection Select Appropriate Cell Line PROTAC_Prep Prepare PROTAC Stock Solutions Cell_Selection->PROTAC_Prep Cell_Culture Cell Seeding & Treatment PROTAC_Prep->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot for BRD9 Degradation Cell_Lysis->Western_Blot Co_IP Co-IP for Ternary Complex Formation Cell_Lysis->Co_IP Ub_Assay Ubiquitination Assay Cell_Lysis->Ub_Assay Data_Interpretation Data Interpretation & Conclusion Western_Blot->Data_Interpretation Co_IP->Data_Interpretation Ub_Assay->Data_Interpretation

References

optimizing PROTAC BRD9 Degrader-6 concentration and incubation time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PROTAC BRD9 Degrader-6 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the cell's proteasome. This targeted protein degradation approach can offer greater potency and selectivity compared to traditional small molecule inhibitors.[1][2]

Q2: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[1][3] This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (either PROTAC-BRD9 or PROTAC-E3 ligase) instead of the productive ternary complex (PROTAC-BRD9-E3 ligase) required for degradation.[1][3] To avoid the hook effect, it is crucial to perform a dose-response experiment to identify the optimal concentration range for BRD9 degradation.[1][3]

Q3: How do I determine the optimal concentration and incubation time for BRD9 Degrader-6 in my cell line?

The optimal concentration and incubation time for BRD9 Degrader-6 are highly dependent on the specific cell line being used.

  • Concentration: A dose-response experiment is essential. Treat your cells with a range of concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 6 or 24 hours) and assess BRD9 protein levels by Western Blot.[1][4] This will help you determine the DC50 (the concentration at which 50% of the protein is degraded).

  • Incubation Time: A time-course experiment is necessary to understand the kinetics of degradation. Treat your cells with a fixed, optimal concentration of the degrader and harvest them at various time points (e.g., 2, 4, 6, 8, 24 hours).[1][5] Analyze BRD9 protein levels to identify the time point at which maximum degradation occurs. Some degraders can show near-complete loss of the target protein within a few hours.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or poor BRD9 degradation Suboptimal degrader concentration or incubation time.Perform a thorough dose-response and time-course experiment to identify the optimal conditions for your specific cell line.[1][4]
Low expression of BRD9 or the recruited E3 ligase in the cell line.Confirm the expression levels of both BRD9 and the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR.[1]
Compound instability or poor solubility.Ensure the degrader is fully dissolved in a suitable solvent like DMSO and is stable in your cell culture medium.[1][6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6]
High cytotoxicity observed at all concentrations Off-target effects of the PROTAC.Consider performing a proteomics study to identify other proteins that may be degraded. Shorter treatment times might help to focus on direct targets.[4]
The cell line is highly dependent on BRD9 for survival.This may be an expected outcome. To confirm, you can use a negative control compound that binds to BRD9 but does not induce its degradation.
The "hook effect" is leading to inhibitor-like effects at high concentrations.Lower the concentration range in your experiments to avoid the formation of non-productive binary complexes.[3][4]
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number).Maintain consistent cell culture practices. Ensure cells are seeded at a similar confluency and use cells within a defined passage number range.[7]
Issues with reagent preparation or storage.Prepare fresh dilutions of the degrader for each experiment. Ensure proper storage of stock solutions at -80°C for long-term stability.[6]

Quantitative Data Summary

The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for various BRD9 degraders in different cell lines.

Table 1: DC50 Values of BRD9 Degraders

CompoundCell LineDC50 (nM)Assay Time (h)
AMPTX-1MV4-110.56
AMPTX-1MCF-726
PROTAC 23-1.8-
VZ185-4.5-
PROTAC 11-50-
DBr-1-90-

Data compiled from multiple sources.[2][7][8]

Table 2: IC50 Values of BRD9 Degraders

CompoundCell LineIC50 (nM)Assay Time (days)
dBRD9EOL-14.8727
dBRD9A20489.87
PROTAC 11-104-

Data compiled from multiple sources.[2][7]

Experimental Protocols

Protocol 1: Western Blot Analysis of BRD9 Degradation

This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of BRD9 Degrader-6 or DMSO for the desired incubation time.[7]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease inhibitors.[1][7]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[1][7]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples.

    • Separate the proteins on an SDS-PAGE gel.[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Visualize the protein bands using an ECL substrate and an imaging system.[1]

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[1]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.

Materials:

  • Co-Immunoprecipitation Kit

  • Antibody against the E3 ligase (e.g., anti-Cereblon)

  • Antibody against BRD9

Procedure:

  • Lyse cells that have been treated with BRD9 Degrader-6 and a vehicle control.

  • Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.[1]

  • Elute the bound proteins.[1]

  • Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC BRD9 Degrader-6 Ternary_Complex BRD9-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds BRD9 BRD9 Protein BRD9->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_BRD9 Ubiquitinated BRD9 Ternary_Complex->Ub_BRD9 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD9->Proteasome Recognition Degraded_BRD9 Degraded BRD9 Fragments Proteasome->Degraded_BRD9 Degradation

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Start Start: Define Cell Line and Objectives Dose_Response Design Dose-Response Experiment (e.g., 1 nM - 10 µM) Start->Dose_Response Time_Course Design Time-Course Experiment (e.g., 2-24 hours) Start->Time_Course Cell_Culture Cell Seeding and Treatment Dose_Response->Cell_Culture Time_Course->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot for BRD9 and Loading Control Protein_Quant->Western_Blot Data_Quant Band Intensity Quantification Western_Blot->Data_Quant Analysis Data Analysis: Determine DC50 and Optimal Time Data_Quant->Analysis End End: Optimized Protocol Analysis->End

Caption: Workflow for optimizing degrader concentration and time.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions Start Problem: No BRD9 Degradation Check_Conc_Time Is concentration and time optimized? Start->Check_Conc_Time Check_Expression Are BRD9 and E3 Ligase expressed? Start->Check_Expression Check_Compound Is the compound stable and soluble? Start->Check_Compound Check_Conc_Time->Check_Expression Yes Optimize Perform Dose-Response and Time-Course Check_Conc_Time->Optimize No Check_Expression->Check_Compound Yes Confirm_Expression Verify protein expression (Western Blot/qPCR) Check_Expression->Confirm_Expression No Fresh_Compound Prepare fresh compound and verify solubility Check_Compound->Fresh_Compound No Further_Investigation Further Investigation Needed (e.g., Off-target effects, cell line resistance mechanisms) Check_Compound->Further_Investigation Yes Optimize->Start Confirm_Expression->Start Re-evaluate Fresh_Compound->Start Re-evaluate

Caption: Troubleshooting logic for lack of BRD9 degradation.

References

identifying and mitigating off-target effects of BRD9 degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with BRD9 degraders. The aim is to address common challenges in identifying and mitigating off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BRD9 degraders?

A1: BRD9 degraders are primarily designed as heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), or as molecular glues.[1][2]

  • PROTACs work by inducing proximity between BRD9 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[3][4] This is achieved through a molecule with two distinct heads—one that binds to BRD9 and another that binds to the E3 ligase—connected by a linker.[1][4] This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[3]

  • Molecular glues are smaller, monovalent molecules that alter the surface of an E3 ligase or the target protein to induce a novel protein-protein interaction, leading to the target's degradation.[1][2]

Q2: What are the common off-target effects associated with BRD9 degraders?

A2: Off-target effects can be categorized as degradation-dependent or degradation-independent.

  • Degradation-dependent off-targets: This involves the unintended degradation of proteins other than BRD9. This can occur due to a lack of selectivity of the BRD9-binding moiety or promiscuous E3 ligase recruitment.[1][5] For example, some VHL-based PROTACs have been shown to degrade both BRD9 and its close homolog, BRD7, while some CRBN-based PROTACs exhibit greater selectivity for BRD9.[2]

  • Degradation-independent off-targets: The degrader molecule itself may have pharmacological effects that are not related to protein degradation.[5] These effects can be caused by the individual binding moieties (the part that binds BRD9 or the E3 ligase) having their own biological activities.[5]

Q3: How can I identify potential off-target effects of my BRD9 degrader?

A3: A multi-pronged approach is recommended for robust off-target assessment.

  • Global Proteomics: Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[6][7] Techniques like Tandem Mass Tag (TMT) or iTRAQ labeling allow for the simultaneous identification and quantification of thousands of proteins, providing a global view of changes in the proteome after degrader treatment.[6][7]

  • Targeted Validation: Once potential off-targets are identified through proteomics, their degradation should be validated using targeted methods like Western Blotting or In-Cell Westerns/ELISAs.[6]

  • Control Experiments: The use of a non-degrading control molecule is crucial. This control should be structurally similar to the active degrader but contain a mutation in the E3 ligase-binding moiety, rendering it incapable of inducing degradation.[5] This helps to distinguish between degradation-dependent and degradation-independent off-target effects.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with BRD9 degraders.

Problem Potential Cause Troubleshooting Steps
Inefficient or No BRD9 Degradation 1. Suboptimal Degrader Concentration: Too low of a concentration may not effectively induce the formation of the ternary complex (BRD9-degrader-E3 ligase).[8]1. Perform a Dose-Response Experiment: Titrate the degrader concentration to determine the optimal DC50 (half-maximal degradation concentration) for your specific cell line.[8]
2. "Hook Effect": Excessively high concentrations can lead to the formation of binary complexes (degrader-BRD9 or degrader-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][5][9]2. Conduct a Full Dose-Response Curve: This will help identify the optimal concentration range and reveal any potential hook effect at higher concentrations.[5]
3. Inappropriate Treatment Time: The kinetics of degradation can vary between different degraders and cell types.[8]3. Perform a Time-Course Experiment: Measure BRD9 protein levels at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[5][8]
4. Low E3 Ligase Expression: The cell line being used may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).[5][8]4. Confirm E3 Ligase Expression: Use Western Blot or qPCR to verify the expression of the relevant E3 ligase in your cell line.[5]
5. Compound Instability or Poor Solubility: The degrader may be unstable or precipitate in the cell culture media.[8]5. Check Compound Stability and Solubility: Ensure the degrader is fully dissolved and stable under your experimental conditions.
Unexpected Cellular Phenotype (e.g., toxicity) 1. Off-Target Protein Degradation: The degrader may be causing the degradation of other essential proteins.1. Perform Global Proteomics: Use mass spectrometry to identify any unintended protein degradation across the proteome.[5][10]
2. Degradation-Independent Pharmacology: The degrader molecule itself may have off-target effects unrelated to protein degradation.[5]2. Use a Non-Degrading Control: Compare the phenotype of cells treated with the active degrader to those treated with a non-degrading control molecule to see if the phenotype persists.[5]
3. Pathway-Related Effects: The degradation of BRD9 can have downstream effects on various signaling pathways.[5]3. Conduct Washout Experiments: Remove the degrader from the cell culture and monitor for the reversal of the phenotype and the recovery of BRD9 protein levels.[5]

Key Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification (Mass Spectrometry)

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

Objective: To obtain an unbiased, global view of protein level changes following treatment with a BRD9 degrader.

Methodology:

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., MV4-11) to logarithmic growth phase.

    • Treat the cells with the BRD9 degrader at its optimal concentration and for the optimal duration, as determined by dose-response and time-course experiments.

    • Include the following controls: a vehicle control (e.g., DMSO) and a non-degrading control molecule.[5]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Digest an equal amount of protein from each sample into peptides using trypsin.[5]

  • Isobaric Labeling (TMT or iTRAQ):

    • Label the peptide samples from each condition with tandem mass tags (TMT) or iTRAQ reagents according to the manufacturer's protocol. This allows for multiplexed analysis and accurate relative quantification.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[5][6]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Compare the protein abundance in the degrader-treated samples to the control samples.

    • Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential off-targets.[6]

Protocol 2: Validation of Off-Target Degradation (Western Blotting)

This protocol describes how to validate the degradation of potential off-target proteins identified from global proteomics.

Objective: To confirm the degradation of specific proteins of interest.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the BRD9 degrader and controls as described in the proteomics protocol.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for BRD9 to confirm on-target degradation and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the signal of the off-target protein to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BRD9-degrader-E3 ligase ternary complex.

Objective: To detect the interaction between BRD9 and the recruited E3 ligase in the presence of the degrader.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the BRD9 degrader or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) to pull down the complex.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads.

    • Analyze the eluates by Western Blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increased BRD9 signal in the degrader-treated sample compared to the control indicates ternary complex formation.

Visualizations

BRD9_Degrader_Mechanism Mechanism of Action of a BRD9 PROTAC Degrader cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation BRD9 BRD9 Protein PROTAC BRD9 Degrader (PROTAC) BRD9->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub Ub Transfer Poly_Ub_BRD9 Poly-ubiquitinated BRD9 Ub->Poly_Ub_BRD9 Proteasome 26S Proteasome Poly_Ub_BRD9->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of BRD9 degradation by a PROTAC degrader.

Off_Target_Workflow Workflow for Identifying Off-Target Effects start Start: BRD9 Degrader Experiment treatment Cell Treatment: - Active Degrader - Vehicle Control - Non-degrading Control start->treatment proteomics Global Proteomics (LC-MS/MS) treatment->proteomics data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis off_target_list List of Potential Off-Target Proteins data_analysis->off_target_list validation Targeted Validation (Western Blot) off_target_list->validation confirmed Confirmed Off-Targets validation->confirmed Degradation Confirmed no_off_targets No Significant Off-Targets validation->no_off_targets Degradation Not Confirmed

Caption: Experimental workflow for off-target identification.

BRD9_Signaling BRD9 Signaling Pathway Involvement BRD9_Degrader BRD9 Degrader BRD9 BRD9 BRD9_Degrader->BRD9 Degradation SWI_SNF ncBAF Chromatin Remodeling Complex BRD9->SWI_SNF Component of Chromatin Chromatin Accessibility SWI_SNF->Chromatin Regulates Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Alters Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Drives

Caption: BRD9's role in chromatin remodeling and cancer pathways.

References

Technical Support Center: Optimizing BRD9 Degradation While Minimizing BRD7 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PROTAC BRD9 degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments that maximize the selective degradation of BRD9 while minimizing the impact on its close homolog, BRD7.

Frequently Asked Questions (FAQs)

Q1: Why does my BRD9 degrader also affect BRD7 levels?

BRD9 and BRD7 are highly homologous proteins, sharing 85% sequence identity in their bromodomains.[1] This structural similarity makes it challenging to design small molecule binders—a key component of the PROTAC—that are highly selective for BRD9 over BRD7.[2] Many reported BRD9 inhibitors also show activity against BRD7.[2][3] Consequently, a PROTAC built with a non-selective binder may degrade both proteins.

Q2: How does the choice of E3 ligase affect selectivity between BRD9 and BRD7?

The E3 ligase recruited by the PROTAC plays a crucial role in selectivity. The formation of a stable and productive ternary complex (BRD9-PROTAC-E3 ligase) is essential for degradation.[4] Different E3 ligases, such as Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF16, can exhibit different preferences and lead to distinct degradation profiles.[5][6]

  • CRBN-based PROTACs have been shown to selectively degrade BRD9 over BRD7.[7]

  • VHL-based PROTACs can be dual degraders of both BRD9 and BRD7, although optimization of the linker and conjugation points can sometimes improve selectivity.[5][7] For example, VZ185 is a potent dual degrader of both BRD7 and BRD9.[1][5][8]

  • DCAF16-recruiting degraders have also demonstrated a high degree of selectivity for BRD9 over BRD7 and BRD4.[9]

Q3: I'm observing a "hook effect" with my BRD9 degrader. What does this mean and how can I avoid it?

The "hook effect" occurs at excessively high PROTAC concentrations where the degrader forms more binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) than the productive ternary complex (BRD9-PROTAC-E3 ligase).[7][10] This leads to reduced degradation efficiency at high doses. To avoid this, it is critical to perform a full dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[10][11]

Q4: My BRD9 degradation efficiency is low. What are some common causes?

Several factors can lead to suboptimal degradation:

  • Cell Line Specificity: The expression levels of BRD9 and the required E3 ligase (e.g., CRBN, VHL) can vary significantly between cell lines.[10] It's crucial to confirm the presence of both proteins in your chosen cell model.

  • Compound Solubility and Stability: Ensure your degrader is fully dissolved and stable in your cell culture media for the duration of the experiment.[10]

  • Incorrect Treatment Time: Degradation is a time-dependent process. Perform a time-course experiment to determine the optimal treatment duration, as significant degradation can occur within a few hours.[10]

  • Proteasome Inhibition: Ensure the ubiquitin-proteasome system (UPS) is fully functional in your cells, as PROTACs rely on this pathway for degradation.[11]

Troubleshooting Guides

This section provides structured guidance for common experimental challenges.

Issue 1: Significant BRD7 Degradation Observed

If you observe undesirable degradation of BRD7, consider the following steps:

  • Confirm On-Target BRD9 Degradation: First, ensure your degrader is effectively degrading BRD9 by running a dose-response curve and determining the DC50 and Dmax for BRD9.

  • Quantify BRD7 Degradation: Perform a parallel dose-response experiment to quantify the DC50 and Dmax for BRD7. This will establish the selectivity window.

  • Optimize Concentration: Use the lowest possible concentration of the degrader that achieves sufficient BRD9 degradation while minimizing the effect on BRD7.

  • Consider an Alternative Degrader: If selectivity remains an issue, you may need to switch to a different BRD9 degrader that utilizes a more selective BRD9 binder or a different E3 ligase. For example, CRBN-based degraders like dBRD9 are reported to be highly selective for BRD9.[12][13]

Issue 2: Poor or No BRD9 Degradation

If BRD9 levels are not decreasing as expected, follow this troubleshooting workflow.

G start Start: No BRD9 Degradation check_conc Perform Dose-Response (e.g., 0.1 nM to 10 µM) start->check_conc hook_effect Hook Effect Observed? check_conc->hook_effect check_time Perform Time-Course (e.g., 1, 2, 4, 8, 24 hrs) check_e3 Confirm E3 Ligase Expression (Western Blot) check_time->check_e3 No Degradation optimize_time Solution: Use Optimal Time Point check_time->optimize_time Degradation Observed e3_present E3 Ligase Present? check_e3->e3_present check_solubility Verify Compound Solubility & Stability new_prep Action: Prepare Fresh Compound Stock check_solubility->new_prep degradation_observed Degradation Observed? hook_effect->degradation_observed No optimize_conc Solution: Use Optimal Concentration (DC50/Dmax) hook_effect->optimize_conc Yes degradation_observed->check_time No end_ok Problem Solved degradation_observed->end_ok Yes e3_present->check_solubility Yes change_cell_line Action: Choose Different Cell Line e3_present->change_cell_line No optimize_conc->end_ok optimize_time->end_ok end_fail Consider Alternative Degrader change_cell_line->end_fail new_prep->end_fail

Caption: Troubleshooting workflow for suboptimal BRD9 degradation.

Quantitative Data Summary

The following tables summarize the performance of several published BRD9 degraders. This data provides a benchmark for evaluating the potency and selectivity of PROTAC BRD9 Degrader-6 in your experiments.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Various BRD9 Degraders

Compound E3 Ligase Recruited Cell Line BRD9 DC50 BRD7 DC50 BRD9 Dmax Reference(s)
VZ185 VHL RI-1 1.76 nM 4.5 nM >90% [5]
dBRD9-A Cereblon (CRBN) OPM2, H929 10-100 nM (IC50) No degradation >90% [14]
PROTAC 11 Cereblon (CRBN) Not Specified 50 nM Not Specified Not Specified [8]
PROTAC 23 VHL Not Specified 1.8 nM 4.5 nM Not Specified [8]
AMPTX-1 DCAF16 MV4-11 0.5 nM No degradation 93% [7]

| CW-3308 | Cereblon (CRBN) | G401, HS-SY-II | < 10 nM | High selectivity | > 90% |[15] |

Note: DC50 (Degradation Concentration 50) is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation achieved. Values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis for BRD9 and BRD7 Degradation

This protocol is used to quantify changes in BRD9 and BRD7 protein levels following treatment with a degrader.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-BRD9, anti-BRD7, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding & Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 degrader (e.g., 0.1 nM to 5 µM) and a DMSO vehicle control for the desired time (e.g., 2, 4, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer, incubate on ice for 30 minutes, then centrifuge to pellet debris.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), resolve on an SDS-PAGE gel, and transfer to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-BRD9 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Visualize bands using an ECL substrate.[11]

  • Stripping and Re-probing: Strip the membrane and re-probe for BRD7 and a loading control (e.g., GAPDH) to normalize the data.

  • Data Analysis: Quantify band intensities. Plot the percentage of remaining BRD9/BRD7 protein relative to the loading control against the degrader concentration to determine DC50 and Dmax values.[11]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol verifies the mechanism of action by confirming the formation of the BRD9-Degrader-E3 Ligase ternary complex.

Materials:

  • Co-Immunoprecipitation Kit

  • Cells treated with degrader and vehicle control

  • Antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN)

  • Antibody against BRD9

Procedure:

  • Cell Lysis: Lyse cells treated with the optimal concentration of the BRD9 degrader and a DMSO control according to the Co-IP kit manufacturer's instructions.[10]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the E3 ligase and any associated proteins.

  • Elution: Elute the bound proteins from the antibody-bead complex.

  • Western Blot Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody. The presence of a band for BRD9 in the degrader-treated sample (but not the control) confirms the formation of the ternary complex.[10]

Visualized Workflows and Mechanisms

General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC degrader.

G cluster_0 PROTAC PROTAC Degrader-6 Ternary_Complex Ternary Complex (BRD9-PROTAC-E3) PROTAC->Ternary_Complex BRD9 Target Protein (BRD9) BRD9->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD9 Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD9 Degraded Proteasome->Degradation Recycle PROTAC & E3 Ligase Recycled Degradation->Recycle Recycle->PROTAC Recycle->E3_Ligase

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Selectivity Profiling

This workflow outlines the key experiments for assessing the selectivity of a BRD9 degrader.

G start Start: New BRD9 Degrader dose_response Dose-Response Western Blot (BRD9, BRD7, Loading Control) start->dose_response calculate_dc50 Calculate DC50 & Dmax for BRD9 and BRD7 dose_response->calculate_dc50 selectivity_assessment Assess Selectivity: Compare DC50(BRD7) vs DC50(BRD9) calculate_dc50->selectivity_assessment proteomics Optional: Global Proteomics (TMT-MS) for Unbiased Selectivity selectivity_assessment->proteomics end End: Characterized Degrader selectivity_assessment->end If sufficiently selective proteomics->end

Caption: Workflow for determining degrader selectivity against BRD7.

References

best practices for storing and handling PROTAC BRD9 Degrader-6 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing PROTAC BRD9 Degrader-6 powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound powder?

A: Proper storage is crucial to maintain the stability and activity of the degrader. Recommendations are summarized in the table below. For long-term storage, it is best to store the powder at -20°C.

Q2: What is the recommended solvent for reconstituting the powder?

A: this compound is soluble in DMSO.[1] It is advisable to use newly opened, anhydrous DMSO for reconstitution, as the solvent is hygroscopic and absorbed water can affect the compound's solubility and stability.[1]

Q3: My compound is not fully dissolving in DMSO. What should I do?

A: If you experience solubility issues, gentle warming or sonication can aid in dissolution.[1] Ensure you are using a sufficient volume of DMSO to prepare your stock solution.

Q4: How should I store the reconstituted stock solution?

A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1]

Q5: What is the "hook effect" and how can I avoid it with this compound?

A: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This occurs because the high concentration of the degrader can lead to the formation of non-productive binary complexes (either with BRD9 or the E3 ligase alone) instead of the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.

Data Presentation

Table 1: Storage and Handling of this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsRecommended for long-term storage.[1]
4°C2 yearsSuitable for shorter-term storage.[1]
In Solvent (DMSO) -80°C6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°C1 monthFor more frequent use.[1]

Experimental Protocols

Protocol 1: Western Blot for BRD9 Degradation

This protocol outlines the steps to assess the degradation of BRD9 protein in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., a human cancer cell line with known BRD9 expression)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 10 µM to determine the optimal degradation concentration and observe any potential hook effect. Include a vehicle-only control (DMSO).

  • Incubation: Replace the existing medium with the medium containing the degrader or vehicle. Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control signal.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in a 96-well plate. Allow adherent cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC BRD9 Degrader-6 Ternary_Complex BRD9-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD9 BRD9 Target Protein BRD9->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Poly_Ub_BRD9 Poly-ubiquitinated BRD9 Ub->Poly_Ub_BRD9 Ubiquitination Proteasome 26S Proteasome Poly_Ub_BRD9->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture and Seeding Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Endpoint_Assay 4. Endpoint Assay Incubation->Endpoint_Assay Western_Blot Western Blot for BRD9 Degradation Endpoint_Assay->Western_Blot Protein Level Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assay->Viability_Assay Cellular Effect Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General experimental workflow for using this compound.

Troubleshooting_Guide Start Issue: No or Low BRD9 Degradation Check_Concentration Is the concentration range appropriate? (Have you tested a wide dose range?) Start->Check_Concentration Check_Solubility Is the compound fully dissolved? (Check for precipitate in stock and media) Check_Concentration->Check_Solubility Yes Solution_Concentration Solution: Perform a wider dose-response (e.g., 0.1 nM - 10 µM) to rule out the hook effect. Check_Concentration->Solution_Concentration No Check_Time Is the incubation time sufficient? Check_Solubility->Check_Time Yes Solution_Solubility Solution: Prepare fresh stock solution. Use sonication or gentle warming. Consider the final DMSO concentration. Check_Solubility->Solution_Solubility No Check_Cell_Line Does the cell line express BRD9 and the required E3 ligase? Check_Time->Check_Cell_Line Yes Solution_Time Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). Check_Time->Solution_Time No Solution_Cell_Line Solution: Verify protein expression via Western blot or qPCR. Check_Cell_Line->Solution_Cell_Line No

Caption: Troubleshooting guide for this compound experiments.

References

formulation strategies for in vivo delivery of BRD9 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulation and in vivo delivery of BRD9 PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating BRD9 PROTACs for in vivo studies?

A1: The primary challenges stem from the inherent physicochemical properties of PROTACs. As large molecules that often fall "beyond the Rule of Five," they typically exhibit high molecular weight, low aqueous solubility, and poor cell permeability.[1][2][3][4][5][6][7] These characteristics can lead to low oral bioavailability, rapid metabolic clearance, and suboptimal pharmacokinetic profiles, which complicates achieving therapeutic concentrations in vivo.[4][8][9]

Q2: Which E3 ligase is generally preferred for developing orally bioavailable BRD9 PROTACs?

A2: Cereblon (CRBN)-based PROTACs are often favored over those utilizing von Hippel-Lindau (VHL).[8] CRBN ligands, such as thalidomide (B1683933) and its derivatives, are typically smaller and more "drug-like," which contributes to a lower molecular weight and more favorable physicochemical properties for the final PROTAC molecule.[3] Several BRD9 PROTACs that have advanced to or through preclinical development are based on CRBN ligands.[7][10][11]

Q3: How does the linker component of a BRD9 PROTAC affect its in vivo performance?

A3: The linker is a critical determinant of a PROTAC's stability, solubility, and permeability.[12] Replacing flexible linkers, like polyethylene (B3416737) glycol (PEG), with more rigid structures such as a 1,4-disubstituted phenyl ring, can significantly improve cell permeability.[1][3][13] The linker is also a common site for metabolic breakdown; therefore, optimizing its structure can enhance metabolic stability and improve the pharmacokinetic profile.[1][12][14]

Q4: What is the "hook effect" and how can it impact in vivo experiments with BRD9 PROTACs?

A4: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC + BRD9 or PROTAC + E3 ligase) rather than the productive ternary complex (BRD9 + PROTAC + E3 ligase) required for degradation. This can lead to a bell-shaped dose-response curve. It is crucial to perform dose-titration experiments to identify the optimal therapeutic window that maximizes degradation and avoids the hook effect.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo evaluation of BRD9 PROTACs.

IssuePotential Cause(s)Recommended Solution(s)
Low in vivo efficacy despite good in vitro potency. 1. Poor Pharmacokinetics (PK): Low drug exposure (AUC) or rapid clearance.[4][9] 2. Low Solubility/Bioavailability: The compound is not being absorbed effectively.[1][5] 3. High Metabolic Instability: The PROTAC is being rapidly metabolized in the liver or plasma.[1][14]1. Conduct PK studies to measure plasma and tumor exposure levels. 2. Employ advanced formulation strategies like amorphous solid dispersions (ASDs), lipid-based nanoparticles, or polymeric micelles to improve solubility and absorption.[8][9] 3. Perform in vitro metabolic stability assays (see Protocol 1) to identify metabolic "soft spots." Modify the linker or other parts of the molecule to block these metabolic sites.[3][9]
High variability in animal study results. 1. Inconsistent Formulation: The PROTAC is not fully dissolved or forms a non-homogenous suspension.[9] 2. Food Effect: For oral dosing, absorption can be significantly affected by the presence or absence of food.[15]1. Ensure the formulation is homogenous and stable. Use a consistent, well-documented preparation protocol (see Protocol 2). 2. Standardize feeding conditions. The clinical administration of some PROTACs specifies dosing with food to improve exposure.[14] Consider this variable in your preclinical study design.
Precipitation of PROTAC in aqueous buffer or vehicle. 1. Poor Aqueous Solubility: The concentration exceeds the solubility limit of the PROTAC in the chosen vehicle.[12] 2. Vehicle Incompatibility: The chosen solvent system is not optimal for the specific PROTAC.1. Measure the thermodynamic solubility of your PROTAC. 2. Optimize the vehicle. Test different co-solvent ratios (e.g., DMSO, PEG300, Tween 80) or switch to a different formulation approach like a lipid-based system or an amorphous solid dispersion.[8][16][17]
High efflux ratio in Caco-2 permeability assay. Active Transport: The PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells.[3]1. Confirm efflux transporter interaction by co-incubating the PROTAC with known inhibitors (e.g., verapamil (B1683045) for P-gp).[3] 2. Modify the chemical structure to reduce recognition by efflux transporters. This often involves linker optimization.

Quantitative Data Summary

The following tables summarize publicly available data for select BRD9 PROTACs to provide a benchmark for experimental outcomes.

Table 1: In Vitro Degradation Potency of BRD9 PROTACs

PROTAC NameDC₅₀Cell LineE3 LigaseReference
CW-3308 < 10 nMG401, HS-SY-IICereblon[18]
C6 1.02 nMMV4-11Not Specified[19]
PROTAC 11 50 nMNot SpecifiedCereblon[7]
E5 16 pMMV4-11Not Specified[20]
dBRD9 Not SpecifiedMOLM-13Cereblon[21]

Table 2: Preclinical Pharmacokinetic (PK) Parameters of BRD9 PROTACs in Mice

PROTAC NameRouteDoseCₘₐₓ (ng/mL)AUC (h·ng/mL)Oral Bioavailability (F%)Reference
CW-3308 OralNot Specified172149991%[18][22]
C6 OralNot Specified3436.95Not ReportedNot Reported[19]
AMPTX-1-ent-1 Oral10 mg/kg~200Not ReportedNot Reported[11]

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 BRD9 BRD9 Protein Ternary BRD9 PROTAC E3 Ligase PROTAC BRD9 PROTAC E3 E3 Ligase (e.g., Cereblon) Ub_BRD9 Poly-ubiquitinated BRD9 Ternary->Ub_BRD9 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_BRD9->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for a BRD9 PROTAC.

Troubleshooting_Workflow Start Start: Poor In Vivo Efficacy Despite In Vitro Potency Check_PK Conduct Pharmacokinetic (PK) Study in Target Species Start->Check_PK PK_Result PK Results Analysis Check_PK->PK_Result Low_Exposure Low Exposure (AUC) PK_Result->Low_Exposure Low Good_Exposure Sufficient Exposure PK_Result->Good_Exposure Good Check_Sol Assess Solubility & Permeability (e.g., Caco-2) Low_Exposure->Check_Sol Check_Met Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Low_Exposure->Check_Met Check_PD Assess Pharmacodynamics (PD): Is BRD9 degraded in tumor tissue? Good_Exposure->Check_PD Formulate Reformulate to Improve Solubility/Bioavailability (e.g., ASD, LNP) Check_Sol->Formulate Optimize_Linker Optimize Linker/Structure to Improve Stability Check_Met->Optimize_Linker Formulate->Check_PK Optimize_Linker->Check_PK End PD Confirmed: Investigate Downstream Biology Check_PD->End

Caption: Troubleshooting workflow for poor in vivo efficacy.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance and metabolic half-life of a BRD9 PROTAC. This protocol is adapted from methodologies described for PROTACs.[3][9]

Materials:

  • BRD9 PROTAC stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or mouse, e.g., 20 mg/mL)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, G6P, G6PDH)

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil)

  • Ice-cold acetonitrile (B52724) (ACN) with an internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plate and sealing mat

  • Thermomixer or shaking water bath set to 37°C

Procedure:

  • Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare the reaction mixture by adding phosphate buffer, microsomes (final concentration 0.5-1.0 mg/mL), and the BRD9 PROTAC (final concentration typically 1 µM) to the wells of the 96-well plate.

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the T=0 time point, add the quenching solution (Step 4) before adding the NADPH system.

  • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a fixed volume of ice-cold ACN with IS (typically 2-3 volumes) to the appropriate wells.

  • Sample Preparation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent BRD9 PROTAC at each time point relative to the T=0 sample.

  • Calculation: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: Preparation of a Standard Co-Solvent Vehicle for In Vivo Studies

Objective: To prepare a clear solution or fine suspension of a BRD9 PROTAC for intraperitoneal (IP) or oral (PO) administration in preclinical models. This formulation is commonly used for compounds with low aqueous solubility.[6][17]

Vehicle Composition:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 50% Sterile Saline

Materials:

  • BRD9 PROTAC

  • DMSO (Dimethyl sulfoxide), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Procedure (for 1 mL final volume):

  • Initial Dissolution: Weigh the required amount of BRD9 PROTAC and dissolve it in 50 µL of DMSO. Vortex or sonicate briefly until fully dissolved to create the stock concentrate.

  • Add PEG300: To the DMSO stock, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is completely homogenous and clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear. This step is crucial for maintaining solubility when the aqueous component is added.

  • Add Saline: Slowly add 500 µL of sterile saline to the mixture, vortexing gently between additions to avoid precipitation.

  • Final Check: Inspect the final formulation. It should be a clear solution or a very fine, homogenous suspension. If significant precipitation occurs, the formulation may require further optimization (e.g., adjusting co-solvent ratios).

  • Administration: Use the freshly prepared formulation for animal dosing immediately to ensure stability and consistency.

References

issues with ternary complex formation in BRD9 PROTAC experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD9 PROTAC experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of ternary complex formation in BRD9-targeting Proteolysis Targeting Chimeras (PROTACs) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in BRD9 PROTAC experiments and how can it be mitigated?

The "hook effect" is a common phenomenon where the degradation of the target protein, BRD9, decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either BRD9 or the E3 ligase (e.g., Cereblon (CRBN) or VHL), rather than the productive ternary complex (BRD9-PROTAC-E3 Ligase) required for degradation.[1]

Mitigation Strategies:

  • Dose-Response Curve: Conduct a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.

  • Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to favor the formation of the ternary complex.

Q2: My BRD9 PROTAC shows good binding to BRD9 and the E3 ligase in binary assays, but I don't observe significant degradation in cells. What are the potential reasons?

This is a frequent challenge and can be attributed to several factors:

  • Inefficient Ternary Complex Formation: The linker connecting the BRD9 binder and the E3 ligase ligand is crucial for the stability and geometry of the ternary complex. An inappropriate linker length or composition can prevent the productive formation of the ternary complex, even if the individual binding affinities are high.

  • Negative Cooperativity: The binding of one protein partner to the PROTAC may hinder the binding of the second partner, a phenomenon known as negative cooperativity. This results in a less stable ternary complex. For instance, some VHL-based BRD9 PROTACs have been reported to exhibit negative cooperativity.[2]

  • Poor Cell Permeability or Stability: The PROTAC may not efficiently cross the cell membrane or could be rapidly metabolized within the cell, preventing it from reaching its intracellular targets.

  • Low Expression of E3 Ligase: The chosen E3 ligase (e.g., CRBN or VHL) may not be sufficiently expressed in the cell line being used.

Q3: How do I choose the appropriate E3 ligase for my BRD9 PROTAC?

The most commonly used E3 ligases for PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice depends on several factors:

  • Cell Line Expression: Ensure that the selected E3 ligase is expressed at sufficient levels in your target cell line. This can be verified by Western Blot or proteomics.

  • Target Accessibility: The cellular localization of BRD9 and the E3 ligase should be considered to ensure they can be brought into proximity by the PROTAC.

  • Linker and Warhead Compatibility: The structure of the BRD9 binder and the E3 ligase ligand, along with the linker connecting them, will influence the geometry and stability of the ternary complex. It may be necessary to screen PROTACs with different E3 ligase ligands to find the most effective combination.

Q4: What is cooperativity in the context of ternary complex formation, and why is it important?

Cooperativity (α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other.

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (BRD9), leading to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, resulting in a less stable ternary complex.

  • No Cooperativity (α = 1): The binding events are independent.

Positive cooperativity is generally desirable as it promotes the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and degradation. However, PROTACs with no or even negative cooperativity can still be effective degraders.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No or low BRD9 degradation Inefficient ternary complex formation due to poor linker design.Synthesize and test a library of PROTACs with varying linker lengths and compositions.
Low expression of BRD9 or the recruited E3 ligase (e.g., CRBN, VHL) in the cell line.Verify protein expression levels using Western Blot. Select a cell line with higher expression if necessary.
Poor cell permeability or stability of the PROTAC.Assess cell permeability using assays like the NanoBRET™ Target Engagement assay. Evaluate compound stability in cell media and lysates using LC-MS.
"Hook effect" at high PROTAC concentrations.Perform a wide dose-response experiment to identify the optimal concentration for degradation.
Inconsistent results between biochemical and cellular assays Differences in the experimental environment (purified proteins vs. cellular context).Validate findings using orthogonal assays. For example, complement biochemical assays (e.g., SPR, ITC) with in-cell assays (e.g., NanoBRET™, CETSA) to confirm target engagement and ternary complex formation in a cellular environment.
The PROTAC may be a substrate for cellular efflux pumps.Test for efflux pump inhibition to see if degradation is enhanced.
High off-target effects The BRD9 binder or the E3 ligase ligand may have poor selectivity.Use a more selective BRD9 binder. Consider using a different E3 ligase.
The linker may promote the formation of off-target ternary complexes.Modify the linker design to alter the geometry of the ternary complex.

Quantitative Data Summary

The following tables summarize key quantitative data for various BRD9 PROTACs. Note that these values can vary depending on the cell line and experimental conditions.

Table 1: BRD9 Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)

PROTACE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
VZ185VHLHeLa~5>90[3]
dBRD9CRBNMOLM-13~10>90[3]
DBr-1DCAF1HEK293~90>80[3]
AMPTX-1DCAF16MV4-110.593[3]
E5CRBNMV4-110.016>90[4]

Table 2: Anti-proliferative Activity (IC₅₀)

PROTACCell LineIC₅₀ (nM)Reference
E5MV4-110.27[4]
E5OCI-LY101.04[4]

Table 3: Ternary Complex Cooperativity (α)

PROTACTargetE3 LigaseAssayCooperativity (α)Reference
Compound 5BRD9VHLITC< 1 (Negative)[3]
VZ185BRD9VHLFPNot significantly cooperative[3]
SIM1 (Trivalent)BRD4VHLAlphaLISA3.5[5]

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments used to characterize BRD9 PROTAC-mediated ternary complex formation.

Protocol 1: NanoBRET™ Ternary Complex Assay in Live Cells

This assay measures the PROTAC-induced proximity of BRD9 and an E3 ligase in living cells.

Materials:

  • HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent

  • Plasmid DNA: NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (acceptor)

  • White, solid-bottom 96-well or 384-well assay plates

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • BRD9 PROTAC of interest

Procedure:

  • Cell Seeding: Seed HEK293T cells in white assay plates.

  • Transfection: Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids. A 1:10 donor to acceptor plasmid ratio is a good starting point.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™ and add to the cells. Incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate and add to each well.

  • Signal Measurement: Incubate at room temperature for 10-15 minutes and measure dual-filtered luminescence.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot against the PROTAC concentration to determine EC₅₀ and Bₘₐₓ values.

Protocol 2: AlphaLISA® Ternary Complex Assay (Biochemical)

This assay measures the formation of the ternary complex using purified proteins.

Materials:

  • Purified GST-tagged BRD9

  • Purified FLAG-tagged E3 ligase (e.g., CRBN)

  • BRD9 PROTAC of interest

  • AlphaLISA™ anti-FLAG acceptor beads

  • Alpha™ GSH donor beads

  • Optiplate-384

  • AlphaScreen™ microplate reader

Procedure:

  • Reaction Setup: In a 384-well plate, incubate the BRD9 protein, E3 ligase, and the PROTAC in assay buffer.

  • Acceptor Bead Addition: Add AlphaLISA™ anti-FLAG acceptor beads and incubate.

  • Donor Bead Addition: Add Alpha™ GSH donor beads and incubate in the dark.

  • Signal Measurement: Read the AlphaScreen™ signal on a microplate reader.

  • Data Analysis: An increase in the AlphaScreen™ signal indicates the formation of the ternary complex.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions, allowing for the determination of the cooperativity factor (α).

Procedure Outline:

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).

    • Titrate the PROTAC into the BRD9 solution to determine the binary binding affinity (KD2).

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and BRD9 to determine the ternary binding affinity (KD,ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the equation: α = KD1 / KD,ternary.

Optimization:

  • Ensure all proteins and the PROTAC are in a matched buffer to minimize heats of dilution.

  • The concentration of the titrant in the syringe should be 10-20 times higher than the concentration of the macromolecule in the cell.

Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to measure the kinetics (on- and off-rates) of binary and ternary complex formation.

Procedure Outline:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

  • Binary Analysis: Flow the BRD9 PROTAC over the chip to measure the kinetics of the binary interaction.

  • Ternary Analysis: Flow a pre-incubated mixture of the BRD9 PROTAC and BRD9 protein over the chip to measure the kinetics of ternary complex formation.

  • Data Analysis: Determine the association (kₐ) and dissociation (kd) rates to calculate the binding affinity (KD) for both binary and ternary interactions. The cooperativity can then be calculated.

Optimization:

  • Use a lower density surface for ternary complex experiments to minimize mass transport limitations.

  • Ensure the concentration of the target protein in the ternary analysis is near-saturating.

Visualizations

BRD9 Signaling and PROTAC-mediated Degradation Pathway

BRD9_Signaling_and_PROTAC_Pathway cluster_0 Upstream Signaling cluster_1 ncBAF Complex & Gene Regulation cluster_2 PROTAC-mediated Degradation Transcription_Factors Transcription Factors (e.g., AR, GATA, ETS, AP-1) ncBAF_Complex ncBAF Complex (BRD9, GLTSCR1/1L, SMARCA4/BRG1) Transcription_Factors->ncBAF_Complex interacts with Histone_Acetylation Histone Acetylation (H3K27ac) Histone_Acetylation->ncBAF_Complex recruits Chromatin_Remodeling Chromatin Remodeling ncBAF_Complex->Chromatin_Remodeling Ternary_Complex BRD9-PROTAC-E3 Ligase Ternary Complex ncBAF_Complex->Ternary_Complex Gene_Expression Target Gene Expression (e.g., MYC, Androgen-responsive genes) Chromatin_Remodeling->Gene_Expression regulates BRD9_PROTAC BRD9 PROTAC BRD9_PROTAC->ncBAF_Complex binds to BRD9 E3_Ligase E3 Ligase (e.g., CRBN, VHL) BRD9_PROTAC->E3_Ligase binds to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation BRD9 Degradation Proteasome->Degradation

Caption: BRD9 signaling and PROTAC-mediated degradation pathway.

Experimental Workflow for Troubleshooting Ternary Complex Formation

Troubleshooting_Workflow Start No/Low BRD9 Degradation Check_Binary_Binding Confirm Binary Binding (PROTAC to BRD9 & E3 Ligase) Start->Check_Binary_Binding Check_Ternary_Complex Assess Ternary Complex Formation (e.g., NanoBRET, AlphaLISA) Check_Binary_Binding->Check_Ternary_Complex Binding Confirmed Optimize_PROTAC Optimize PROTAC Design (Linker, E3 Ligase) Check_Ternary_Complex->Optimize_PROTAC No/Weak Complex Check_Cellular_Factors Evaluate Cellular Factors Check_Ternary_Complex->Check_Cellular_Factors Complex Formed Optimize_PROTAC->Start Re-test Check_Protein_Expression Verify BRD9 & E3 Ligase Expression (Western Blot) Check_Cellular_Factors->Check_Protein_Expression Check_Permeability Assess Cell Permeability/Stability (e.g., CETSA, LC-MS) Check_Cellular_Factors->Check_Permeability Hook_Effect Investigate Hook Effect (Dose-Response) Check_Cellular_Factors->Hook_Effect Successful_Degradation Successful Degradation Check_Protein_Expression->Successful_Degradation Sufficient Expression Check_Permeability->Successful_Degradation Good Permeability/Stability Hook_Effect->Successful_Degradation Optimal Concentration Identified

Caption: Troubleshooting workflow for BRD9 PROTAC experiments.

References

Validation & Comparative

A Comparative Guide: PROTAC BRD9 Degrader-6 Versus Small Molecule BRD9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology and other diseases.[1][2][3] Its primary role involves "reading" acetylated lysine (B10760008) residues on histones, which facilitates chromatin remodeling and regulates gene expression.[1][4] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML) and synovial sarcoma.[2][5][6] Two dominant strategies have been developed to modulate BRD9 function: competitive inhibition with small molecules and targeted degradation using Proteolysis-Targeting Chimeras (PROTACs).

This guide provides an objective comparison between the novel PROTAC BRD9 Degrader-6 and traditional small molecule BRD9 inhibitors, offering researchers a comprehensive overview of their mechanisms, performance, and experimental considerations.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between these two classes of molecules lies in their mechanism of action. Small molecule inhibitors are "occupancy-driven," whereas PROTACs are "event-driven."[7]

Small Molecule BRD9 Inhibitors: These molecules are designed to bind directly to the acetyl-lysine binding pocket of the BRD9 bromodomain.[1][4] This competitive binding physically blocks BRD9 from interacting with acetylated histones, thereby inhibiting its "reader" function and preventing the recruitment of the ncBAF complex to target gene promoters.[1] This ultimately disrupts the downstream gene expression programs that contribute to disease pathology.

PROTAC BRD9 Degraders: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules with a distinct, catalytic mechanism.[8][9][10] A PROTAC molecule consists of three parts: a ligand that binds to the target protein (BRD9), a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[9][11] The PROTAC acts as a bridge, forming a ternary complex between BRD9 and the E3 ligase.[8][11] This proximity induces the E3 ligase to tag BRD9 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the 26S proteasome.[11][12] After the degradation of the target protein, the PROTAC is released and can catalyze the degradation of another BRD9 protein.[9][12]

G cluster_0 Small Molecule Inhibitor cluster_1 PROTAC Degrader BRD9_I BRD9 Complex_I Inhibitor-BRD9 Complex BRD9_I->Complex_I Histone_I Acetylated Histone Blocked Blocked Interaction Histone_I->Blocked Inhibitor Inhibitor Inhibitor->Complex_I Binds Complex_I->Blocked BRD9_P BRD9 Ternary Ternary Complex (BRD9-PROTAC-E3) BRD9_P->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Targets for Degradation BRD9 Degradation Proteasome->Degradation Results in

Caption: Mechanisms of Action: Inhibitor vs. PROTAC.

Performance Comparison

The distinct mechanisms of inhibitors and degraders lead to significant differences in their pharmacological profiles and therapeutic potential.

FeatureSmall Molecule InhibitorPROTAC BRD9 DegraderRationale & Supporting Data
Mode of Action Occupancy-DrivenEvent-Driven (Catalytic)Inhibitors require sustained high concentrations to occupy the binding site. PROTACs act catalytically, with a single molecule able to induce the degradation of multiple target proteins.[7][13][]
Effect on Target Inhibition of Bromodomain FunctionElimination of Entire ProteinInhibitors only block the "reader" function. Degraders remove the entire protein, ablating all functions, including its crucial scaffolding role within the ncBAF complex.[2][9][15] This is critical in diseases like synovial sarcoma, which depend on BRD9's scaffolding function.[15]
Potency Metric IC50 (Inhibitory Concentration)DC50 (Degradation Concentration)IC50 measures the concentration needed to inhibit 50% of the protein's activity. DC50 measures the concentration for 50% target protein degradation.
Cellular Potency Micromolar to NanomolarNanomolar to PicomolarPROTACs often exhibit higher cellular potency due to their catalytic nature. For example, the BRD9 PROTAC E5 has a DC50 of 16 pM and an anti-proliferative IC50 of 0.27 nM in MV4-11 cells.[16] Another BRD9 PROTAC showed a DC50 of 1.8 nM.[7]
Selectivity Can be challengingPotentially higherWhile potent and selective inhibitors like I-BRD9 exist,[17] PROTACs can achieve superior selectivity. The formation of the ternary complex introduces new protein-protein interactions that can be exploited to selectively degrade one protein over a closely related one, even with a non-selective binder.[10][13]
Pharmacodynamics Effect lasts as long as drug is presentProlonged duration of actionThe effect of a degrader persists until the cell re-synthesizes the target protein, potentially leading to a more durable response and less frequent dosing.[15]
Resistance Target mutation in binding pocketMutation in target or E3 ligase preventing ternary complex formationPROTACs may overcome resistance to inhibitors caused by binding site mutations. However, resistance can arise from changes in the E3 ligase machinery.[9][18]
Quantitative Data Summary
CompoundTypeTarget(s)IC50 / DC50Selectivity ProfileReference
This compound PROTACBRD9IC50 = 0.13 nM (Binding)Data not fully available[19]
PROTAC E5 PROTACBRD9DC50 = 16 pMSelective for BRD9[16]
PROTAC 11 PROTACBRD9DC50 = 50 nMSelective over BRD4 and BRD7[7]
PROTAC 23 PROTACBRD7/9DC50 = 1.8 nM (BRD9)Degrades both BRD7 and BRD9[7]
I-BRD9 InhibitorBRD9->700-fold vs BETs; >200-fold vs BRD7[17]
BI-7273 InhibitorBRD9-Potent and selective[20][21]
Compound 31 InhibitorBRD9Binding Affinity = 278 nMSelective over BRD4[22]

BRD9 Signaling Pathways

BRD9 is a subunit of the SWI/SNF family of ATP-dependent chromatin remodeling complexes, specifically the non-canonical BAF (ncBAF) complex.[1][2] By recognizing acetylated histones, BRD9 helps recruit this complex to specific gene loci, altering chromatin structure to make DNA more accessible for transcription. This process is fundamental to the expression of genes involved in cell proliferation, survival, and differentiation.[1] Studies have shown that BRD9 influences several critical cancer-related signaling pathways, including the Wnt/β-catenin, Notch, and androgen receptor (AR) signaling pathways.[5][23][24]

G Histone Acetylated Histone Tail BRD9 BRD9 Histone->BRD9 Recognizes ncBAF ncBAF Complex BRD9->ncBAF Recruits Chromatin Chromatin Remodeling ncBAF->Chromatin TF Transcription Factors Chromatin->TF Enables Binding Gene Target Gene (e.g., related to Wnt, Notch, AR signaling) TF->Gene Activates Transcription Transcription Gene->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

References

VHL vs. CRBN-Based BRD9 Degraders: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) that recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase have been developed to induce BRD9 degradation. This guide provides an objective comparison of the potency of VHL and CRBN-based BRD9 degraders, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Data Presentation: Quantitative Comparison of BRD9 Degrader Potency

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative VHL and CRBN-based BRD9 degraders in various cell lines.

DegraderE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Treatment Time (hours)Reference
VHL-Based Degraders
VZ185VHLRI-11.8>958[1][2]
VZ185VHLEOL-12.3Not Specified18[3]
VZ185VHLA-2048.3Not Specified18[3]
VZ185VHLHEK293 (HiBiT-BRD9)4.0Not SpecifiedNot Specified[1]
VZ185VHLHeLa560~804[4]
CRBN-Based Degraders
dBRD9CRBNHEK293 BRD9-HiBiT4>902[5]
FHD-609CRBNHiBiT-BRD9 CRISPR HEK2930.190 (Dmax50)97Not Specified[6]
FHD-609CRBNSYO1~16 (for 16-fold reduction)Not Specified4[7]
CW-3308CRBNG401< 10> 90Not Specified[8]
CW-3308CRBNHS-SY-II< 10> 90Not Specified[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blotting for BRD9 Degradation

This protocol is used to quantify the dose-dependent reduction of BRD9 protein levels following treatment with a degrader.

Materials:

  • Cell line of interest

  • BRD9 degrader (VHL or CRBN-based)

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD9

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of the BRD9 degrader or DMSO for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify band intensities. Normalize the BRD9 signal to the loading control and plot the normalized values against the degrader concentration to determine DC50 and Dmax.

NanoBRET™ Assay for Ternary Complex Formation

This assay quantifies the formation of the BRD9-degrader-E3 ligase ternary complex in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-BRD9 and HaloTag®-E3 ligase (VHL or CRBN)

  • Transfection reagent

  • Assay medium (e.g., Opti-MEM® I)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • BRD9 degrader

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids.

  • Cell Plating: Seed the transfected cells into a 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Compound Treatment: Add serial dilutions of the BRD9 degrader to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures are provided below.

BRD9_Degradation_Pathway Mechanism of BRD9 Degradation via VHL and CRBN-based PROTACs cluster_vhl VHL-based Degrader cluster_crbn CRBN-based Degrader BRD9_VHL BRD9 Ternary_VHL BRD9-PROTAC-VHL Ternary Complex BRD9_VHL->Ternary_VHL PROTAC_VHL VHL-recruiting PROTAC PROTAC_VHL->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Ub Proteasome_VHL Proteasomal Degradation Ub_VHL->Proteasome_VHL BRD9_CRBN BRD9 Ternary_CRBN BRD9-PROTAC-CRBN Ternary Complex BRD9_CRBN->Ternary_CRBN PROTAC_CRBN CRBN-recruiting PROTAC PROTAC_CRBN->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Ub Proteasome_CRBN Proteasomal Degradation Ub_CRBN->Proteasome_CRBN Western_Blot_Workflow Western Blotting Experimental Workflow for BRD9 Degradation A Cell Treatment with BRD9 Degrader B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Anti-BRD9 & Loading Control) E->F G Signal Detection (ECL) F->G H Data Analysis (DC50 & Dmax) G->H NanoBRET_Workflow NanoBRET Assay Workflow for Ternary Complex Formation A Co-transfect cells with NanoLuc-BRD9 & HaloTag-E3 Ligase B Seed cells in 96-well plate A->B C Add HaloTag NanoBRET Ligand B->C D Treat with BRD9 Degrader C->D E Add Nano-Glo Substrate D->E F Measure Luminescence (Donor & Acceptor) E->F G Data Analysis (BRET Ratio vs. Conc.) F->G

References

Navigating the Bromodomain Landscape: A Comparative Guide to BRD9 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted degradation of specific proteins offers a powerful therapeutic strategy. This guide provides a comparative analysis of the selectivity profile of PROTAC BRD9 Degrader-6 and other notable BRD9 degraders against other bromodomains, supported by experimental data and detailed methodologies. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 are of considerable interest for their potential to achieve greater efficacy and overcome resistance compared to traditional inhibitors.

Selectivity Profile of BRD9 Degraders

The selectivity of a PROTAC is critical for minimizing off-target effects and ensuring a favorable therapeutic window. While this compound is reported to be a highly potent degrader of its target protein, a comprehensive selectivity panel against other bromodomains is not publicly available.[1][2] The table below summarizes the reported potency for this compound and the selectivity profiles of other well-characterized, selective BRD9 degraders to provide a comparative context.

CompoundTargetDC₅₀ / IC₅₀ (nM)Selectivity ProfileE3 Ligase Recruited
This compound BRD9IC₅₀: 0.13Data not publicly availableNot specified
dBRD9-A BRD9DC₅₀: ~5Selective for BRD9; does not degrade BRD4 or BRD7 at concentrations up to 5 µM.Cereblon (CRBN)
CW-3308 BRD9DC₅₀: < 10High degradation selectivity over BRD7 and BRD4 proteins.Cereblon (CRBN)
  • DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.

  • IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins.[3] They consist of a ligand that binds to the target protein (e.g., BRD9) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC BRD9 Degrader-6 Ternary_Complex Ternary Complex (BRD9-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD9 BRD9 Protein BRD9->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruited Ub_BRD9 Poly-ubiquitinated BRD9 Ternary_Complex->Ub_BRD9 Ubiquitination Proteasome 26S Proteasome Ub_BRD9->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_BRD9 Degraded Peptides Proteasome->Degraded_BRD9 Degradation Ub Ubiquitin Ub->Ternary_Complex

Figure 1. Mechanism of action of a BRD9 PROTAC degrader.

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The degradation of BRD9 can impact various downstream signaling pathways involved in cancer cell proliferation, survival, and differentiation.[4]

BRD9_Signaling_Pathway BRD9_Degrader This compound BRD9 BRD9 BRD9_Degrader->BRD9 Induces Degradation SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Downstream Downstream Pathways (e.g., Notch, AR Signaling) Gene_Expression->Downstream Phenotype Cellular Phenotypes (e.g., Apoptosis, Proliferation Arrest) Downstream->Phenotype

Figure 2. BRD9's role in the SWI/SNF complex and its influence on downstream signaling.

Experimental Protocols

The determination of a degrader's selectivity profile relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Quantitative Mass Spectrometry-Based Proteomics

This unbiased method provides a global view of protein level changes upon treatment with a degrader, offering a comprehensive assessment of selectivity.

  • Assay Principle: This technique identifies and quantifies thousands of proteins within a cell lysate to determine which proteins are degraded following treatment with the test compound.

  • Procedure:

    • Cells (e.g., a relevant cancer cell line) are treated with the BRD9 degrader or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

    • Cells are harvested and lysed to extract total proteins.

    • Proteins are digested into peptides, typically using trypsin.

    • The resulting peptide mixtures are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis or analyzed using label-free quantification.

    • Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified protein in the degrader-treated sample is compared to the vehicle control. A statistically significant decrease in the abundance of a protein indicates degradation. This allows for the identification of both on-target and any off-target degradation events across the proteome.

NanoBRET™ Target Engagement and Ternary Complex Formation Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantitatively analyzing the formation of the ternary complex (Target-PROTAC-E3 Ligase) in live cells.

  • Assay Principle: This assay measures the proximity of two proteins in live cells. One protein (e.g., BRD9) is fused to a NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. When the PROTAC brings the two fusion proteins into close proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.

  • Procedure:

    • Cell Preparation: HEK293T cells are co-transfected with plasmids encoding the NanoLuc®-BRD9 and HaloTag®-E3 ligase fusion proteins.

    • Compound Treatment: Transfected cells are treated with serial dilutions of the PROTAC.

    • Reagent Addition: A detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate is added.

    • Signal Measurement: The donor emission (460 nm) and acceptor emission (618 nm) are measured using a luminometer.

  • Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. Plotting this ratio against the PROTAC concentration allows for the determination of the EC₅₀ (the concentration required for half-maximal ternary complex formation).

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Proteomics Analysis cluster_2 Western Blot Validation Cells Seed Cells Treatment Treat with Degrader & Vehicle Control Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WB_Lysis Cell Lysis Treatment->WB_Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein Quantification) LC_MS->Data_Analysis SDS_PAGE SDS-PAGE & Transfer WB_Lysis->SDS_PAGE Immunoblot Immunoblotting (Anti-BRD9 & Loading Control) SDS_PAGE->Immunoblot Imaging Signal Detection & Quantification Immunoblot->Imaging

Figure 3. Experimental workflow for assessing protein degradation.

Conclusion

This compound is a potent molecule for inducing the degradation of BRD9. While its comprehensive selectivity profile is not yet in the public domain, the high selectivity demonstrated by other BRD9 degraders like dBRD9-A and CW-3308 highlights the feasibility of developing highly specific degraders for this target. The use of unbiased proteomics and targeted biophysical assays is essential for rigorously characterizing the selectivity of these powerful molecules, thereby guiding the development of safe and effective therapeutics.

References

A Comparative Analysis of BRD9-Targeting PROTACs: dBRD9, VZ185, and DBr-1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as powerful tools to eliminate disease-causing proteins. This guide provides a detailed comparative analysis of three prominent PROTACs targeting Bromodomain-containing protein 9 (BRD9): dBRD9, VZ185, and DBr-1. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex and is implicated in the regulation of gene expression, making it an attractive target in oncology.[1] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action

dBRD9, VZ185, and DBr-1 are all heterobifunctional molecules designed to induce the degradation of BRD9 via the ubiquitin-proteasome system.[2][3] They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of BRD9, marking it for proteasomal degradation.[2][3] The key distinction between these three PROTACs lies in the E3 ligase they recruit:

  • dBRD9 employs a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase.[1][2]

  • VZ185 utilizes a VHL ligand to recruit the von Hippel-Lindau (VHL) E3 ligase.[4][5]

  • DBr-1 recruits the DDB1 and CUL4 associated factor 1 (DCAF1) E3 ligase.[6]

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of dBRD9, VZ185, and DBr-1 based on published data. Direct comparison is facilitated by studies that have evaluated these PROTACs under similar experimental conditions.

Table 1: Degradation Efficacy of BRD9 PROTACs

PROTACTarget(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Treatment TimeReference
dBRD9 BRD9CRBNHEK293~50>902h[6]
BRD9CRBNMOLM-1350Not Reported4h[1][2]
VZ185 BRD9/BRD7VHLHEK2934.0 (BRD9)>90 (BRD9)2h[6][7]
BRD9/BRD7VHLHEK29334.5 (BRD7)~60 (BRD7)2h[7]
BRD9/BRD7VHLRI-11.8 (BRD9)>95 (BRD9)8h[4][8]
BRD9/BRD7VHLRI-14.5 (BRD7)>95 (BRD7)8h[4][8]
BRD9VHLEOL-12.3Not Reported18h[7]
BRD9VHLA-2048.3Not Reported18h[7]
DBr-1 BRD9DCAF1HEK29390>902h[6][9][10]

Table 2: Selectivity Profile of BRD9 PROTACs

PROTACPrimary Target(s)Off-Target(s)NotesReference
dBRD9 BRD9BRD4, BRD7Does not significantly degrade BRD4 or BRD7 at concentrations up to 5 µM. Shows high selectivity for BRD9.[2][11]
VZ185 BRD9, BRD7Other Bromodomain proteinsDual degrader of BRD9 and its close homolog BRD7. Highly selective over other bromodomain-containing proteins.[4][7][8]
DBr-1 BRD9BRD7Shows a preference for degrading BRD9 over BRD7.[9][10]

Table 3: Cellular Activity of BRD9 PROTACs

PROTACCell LineAssayIC50/EC50 (nM)Treatment TimeReference
dBRD9 EOL-1, MOLM-13ProliferationPotent antiproliferative effect7 days[2]
VZ185 EOL-1Viability (CellTiter-Glo)3.47 days[5][7]
A-204Viability (CellTiter-Glo)39.87 days[5][7]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (dBRD9/VZ185/DBr-1) Ternary_Complex Ternary Complex (BRD9-PROTAC-E3) PROTAC->Ternary_Complex BRD9 BRD9 Protein BRD9->Ternary_Complex E3_Ligase E3 Ligase (CRBN/VHL/DCAF1) E3_Ligase->Ternary_Complex Ub_BRD9 Ubiquitinated BRD9 Ternary_Complex->Ub_BRD9 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD9->Proteasome Degraded_BRD9 Degraded Peptides Proteasome->Degraded_BRD9 Degradation

Caption: General mechanism of action for BRD9-targeting PROTACs.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Downstream_Signaling BRD9_Degradation BRD9 Degradation (dBRD9/VZ185/DBr-1) SWI_SNF SWI/SNF Complex Dysfunction BRD9_Degradation->SWI_SNF Chromatin Altered Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Changes in Gene Expression Chromatin->Gene_Expression MYC Downregulation of Oncogenes (e.g., MYC) Gene_Expression->MYC Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Cycle Cell Cycle Arrest MYC->Cell_Cycle Proliferation Decreased Cancer Cell Proliferation MYC->Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Downstream signaling effects of BRD9 degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC of interest (dBRD9, VZ185, or DBr-1) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, or 18 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against BRD9, followed by incubation with the HRP-conjugated secondary antibody. Perform the same for the loading control.

  • Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • 96-well opaque-walled plates

  • Cell culture reagents

  • PROTAC of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a desired density in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 7 days).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

  • Measurement: Incubate the plate to stabilize the luminescent signal and then measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (PROTAC-target-E3 ligase) in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-tagged E3 ligase (e.g., VHL-NanoLuc®) and HaloTag®-tagged target protein (e.g., HaloTag®-BRD9)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-E3 ligase and HaloTag®-target protein expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of the PROTAC.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) luminescence.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

dBRD9, VZ185, and DBr-1 are all effective degraders of BRD9, each utilizing a different E3 ligase. VZ185 demonstrates high potency for degrading both BRD9 and its homolog BRD7.[4][8] dBRD9, on the other hand, exhibits high selectivity for BRD9 over other bromodomain-containing proteins, including BRD7.[2] DBr-1 provides an alternative by engaging the DCAF1 E3 ligase, which can be advantageous in overcoming potential resistance mechanisms associated with CRBN or VHL.[6][9]

The choice of PROTAC for a specific research application will depend on the desired selectivity profile and the cellular context. For selective degradation of BRD9, dBRD9 appears to be a suitable choice. If dual degradation of BRD9 and BRD7 is desired, VZ185 is a potent option. DBr-1 offers a valuable alternative for exploring different E3 ligase biology. The provided experimental protocols offer a framework for researchers to independently evaluate and compare these and other novel protein degraders.

References

A Comparative Guide to BRD9 Degraders: PROTAC BRD9 Degrader-6 vs. CFT8634 and Other Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTAC BRD9 Degrader-6 with other prominent BRD9-targeting Proteolysis Targeting Chimeras (PROTACs), including the clinical-stage compound CFT8634 and other notable research compounds. This comparison is based on available preclinical data to assist researchers in selecting the appropriate tools for their studies in oncology and other BAF complex-related disorders.

Introduction to BRD9 Degradation

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. Unlike traditional inhibitors that only block the protein's function, PROTACs offer a distinct mechanism by inducing the degradation of the target protein, potentially leading to a more profound and sustained therapeutic effect. This guide focuses on a comparative analysis of several BRD9 degraders, highlighting their mechanisms, potency, and available experimental data.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The specific E3 ligase recruited can influence the degrader's efficacy and selectivity.

cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (BRD9) Target Protein (BRD9) Target Protein (BRD9)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

Figure 1: General mechanism of PROTAC-mediated degradation of BRD9.

Comparative Performance of BRD9 Degraders

The following tables summarize the available quantitative data for this compound, CFT8634, and other selected BRD9 degraders. It is important to note that the data presented is compiled from various sources and may not be from direct head-to-head comparisons.

DegraderTargetE3 Ligase RecruitedIC50 (nM)DC50 (nM)Cell Line
This compound BRD9Not Specified0.13[1][2]Not AvailableNot Specified
CFT8634 BRD9CRBN[3][4]Not Available2 (Synovial Sarcoma cell line)[5]Synovial Sarcoma
2.7 (for SMARCB-1)[3]Not Specified
dBRD9-A BRD9CRBNNot AvailablePotent degradation at low nMSynovial Sarcoma
VZ185 BRD9/BRD7VHLNot Available1.8 (BRD9), 4.5 (BRD7)[6]EOL-1 (AML)
DBr-1 BRD9DCAF1Not AvailablePotent degradationHEK293

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

In-Depth Look at Key Degraders

This compound

This compound is a potent degrader of BRD9 with a reported IC50 of 0.13 nM[1][2]. While highly potent, the specific E3 ligase it recruits is not publicly disclosed, which is a critical factor for understanding its full biological activity and potential for off-target effects. Further studies are needed to characterize its selectivity and degradation kinetics in various cell lines.

CFT8634

CFT8634 is an orally bioavailable and selective BRD9 degrader that recruits the E3 ligase Cereblon (CRBN)[3][4]. It has demonstrated potent degradation of BRD9 in synovial sarcoma cell lines with a DC50 of 2 nM[5]. Preclinical studies have shown that oral administration of CFT8634 leads to dose-dependent degradation of BRD9 and significant tumor growth inhibition in xenograft models of SMARCB1-perturbed cancers[7][8]. A Phase 1/2 clinical trial (NCT05355753) for CFT8634 in patients with synovial sarcoma and SMARCB1-null tumors was initiated[9][10]. However, the development of CFT8634 as a monotherapy was halted due to the emergence of cardiac toxicities, despite demonstrating robust pharmacodynamic response[7][8].

Other Notable BRD9 Degraders

  • dBRD9-A: This degrader also utilizes the CRBN E3 ligase and has been shown to be a potent and selective degrader of BRD9, effective in inhibiting the growth of synovial sarcoma cells.

  • VZ185: In contrast to the others, VZ185 recruits the von Hippel-Lindau (VHL) E3 ligase and is a dual degrader of BRD9 and its homolog BRD7[6]. This dual activity could be beneficial or a liability depending on the therapeutic context.

  • DBr-1: This degrader is notable for recruiting the DCAF1 E3 ligase, offering an alternative to the more commonly used CRBN and VHL ligases.

BRD9 Signaling Pathways

BRD9 is a subunit of the ncBAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. The degradation of BRD9 has been shown to impact several cancer-related signaling pathways:

cluster_1 BRD9 Signaling Pathways in Cancer BRD9 BRD9 ncBAF Complex ncBAF Complex BRD9->ncBAF Complex Chromatin Remodeling Chromatin Remodeling ncBAF Complex->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Oxytocin Signaling Oxytocin Signaling Gene Expression->Oxytocin Signaling TGF-beta/Activin/Nodal TGF-beta/Activin/Nodal Gene Expression->TGF-beta/Activin/Nodal Wnt Signaling Wnt Signaling Gene Expression->Wnt Signaling Nrf2 Pathway Nrf2 Pathway Gene Expression->Nrf2 Pathway Cancer Progression Cancer Progression Oxytocin Signaling->Cancer Progression TGF-beta/Activin/Nodal->Cancer Progression Wnt Signaling->Cancer Progression Nrf2 Pathway->Cancer Progression

Figure 2: BRD9 is involved in multiple signaling pathways implicated in cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key assays used to evaluate BRD9 degraders.

Western Blot for BRD9 Degradation

This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a degrader.

cluster_2 Western Blot Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Figure 3: A typical workflow for Western Blot analysis of protein degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the BRD9 degrader for a specified time.

  • Cell Lysis: Harvest cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to BRD9, followed by a secondary antibody conjugated to a detectable enzyme.

  • Signal Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of BRD9 degradation relative to a loading control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a degrader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of the BRD9 degrader.

  • MTT Incubation: After the treatment period, add MTT reagent to each well and incubate.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.

Conclusion

The landscape of BRD9 degraders is rapidly evolving, with several potent and selective molecules emerging as valuable research tools and potential therapeutics. This compound demonstrates high potency, though a full characterization of its mechanism is still needed. CFT8634 has shown promise in preclinical and early clinical settings, providing valuable insights despite its development challenges. The availability of degraders that recruit different E3 ligases, such as VZ185 (VHL) and DBr-1 (DCAF1), offers researchers a broader toolkit to investigate the therapeutic potential of BRD9 degradation and to mitigate potential resistance mechanisms. The choice of a specific BRD9 degrader will depend on the research question, the cellular context, and the desired selectivity profile. As more data becomes available, a clearer picture of the therapeutic window and potential applications for each of these novel agents will emerge.

References

evaluating the advantages of PROTACs over traditional inhibitors for BRD9

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, both small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) have emerged as valuable tools for modulating the activity of proteins implicated in disease. This guide provides a detailed comparison of PROTACs and traditional inhibitors targeting Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] Dysregulation of BRD9 has been linked to various cancers, making it an attractive therapeutic target.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the advantages of each modality, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological mechanisms.

Mechanism of Action: A Tale of Two Strategies

Traditional BRD9 inhibitors are designed to bind to the bromodomain of the BRD9 protein, competitively blocking its interaction with acetylated lysine (B10760008) residues on histone tails.[4] This occupancy-driven mechanism prevents the recruitment of the SWI/SNF complex to chromatin, thereby modulating gene expression pathways involved in cell proliferation and survival.[5]

In contrast, BRD9 PROTACs are heterobifunctional molecules that induce the degradation of the BRD9 protein.[6] They consist of a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[6][7] This proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[6] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.[8]

cluster_Inhibitor Traditional Inhibitor cluster_PROTAC PROTAC BRD9_I BRD9 Acetylated_Histone_I Acetylated Histone BRD9_I->Acetylated_Histone_I Interaction Blocked SWI_SNF_I SWI/SNF Complex BRD9_I->SWI_SNF_I Inhibitor Inhibitor Inhibitor->BRD9_I Binds to Bromodomain Gene_Expression_I Altered Gene Expression SWI_SNF_I->Gene_Expression_I BRD9_P BRD9 Proteasome Proteasome BRD9_P->Proteasome Targeted for Degradation PROTAC PROTAC PROTAC->BRD9_P Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BRD9_P Ubiquitination Ubiquitin Ubiquitin Degradation BRD9 Degradation Proteasome->Degradation

Mechanisms of BRD9 Modulation.

Quantitative Performance Comparison

The following tables summarize the performance of representative BRD9 PROTACs and traditional inhibitors based on reported experimental data.

Table 1: BRD9 PROTACs - Degradation and Anti-proliferative Activity

CompoundE3 Ligase RecruitedCell LineDC₅₀ (nM)Assay Time (h)IC₅₀ (nM)Reference(s)
dBRD9CereblonEOL-1--4.872[6]
dBRD9CereblonA204--89.8[6]
PROTAC 11Cereblon-50-104[2]
PROTAC 23VHLEOL-11.8--[2]
PROTAC 23VHLA-2041.8--[2]
AMPTX-1DCAF16MV4-110.56-[6]
AMPTX-1DCAF16MCF-726-[6]
VZ185VHL-4.5--[6]
DBr-1DCAF1-90--[6]
E5-MV4-110.016-0.27[9]
E5-OCI-LY10--1.04[9]

Table 2: Traditional BRD9 Inhibitors - Binding Affinity and Cellular Activity

CompoundAssay TypeTargetKd (nM)IC₅₀ (nM)Reference(s)
I-BRD9DiscoveRxBRD91.9-[10]
I-BRD9DiscoveRxBRD7380-[10]
I-BRD9DiscoveRxBRD4-BD11400-[10]
I-BRD9NanoBRETBRD9-H3.3-158[10]
BI-7273ITCBRD915.4-[10]
BI-9564ITCBRD914.1-[10]
LP99ITCBRD999-[10]
LP99ITCBRD7909-[10]
Compound 13ITCBRD968-[11]
Compound 13ITCBRD7368-[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of BRD9-targeted compounds.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in response to PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of the BRD9 PROTAC or inhibitor for the desired time points. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5] Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.[6] Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[6] Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]

start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Detection (ECL) immuno->detect end End: Data Analysis detect->end

Western Blotting Experimental Workflow.
Protocol 2: HiBiT-Based BRD9 Degradation Assay

This is a quantitative, real-time method to measure the degradation kinetics of BRD9.[5][12]

  • Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous BRD9 locus in the cell line of interest.[5]

  • Cell Plating: Seed HiBiT-BRD9 cells in a 96-well plate.[5]

  • Compound Addition: Add serial dilutions of the PROTAC to the cells.[5]

  • Lytic Measurement: At desired time points, add Nano-Glo® HiBiT Lytic Reagent to the wells.[5] This reagent contains the LgBiT subunit, which binds to the HiBiT tag to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.[5] The signal is proportional to the amount of HiBiT-BRD9 protein remaining.

  • Data Analysis: Normalize the luminescence signal to vehicle-treated controls to determine the percentage of BRD9 degradation. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.[5]

Protocol 3: TR-FRET Binding Assay

This assay measures the binding affinity of inhibitors or PROTACs to BRD9.[13][14]

  • Reagent Preparation: Prepare a reaction mixture containing a terbium-labeled donor (e.g., anti-GST antibody if using a GST-tagged BRD9), a dye-labeled acceptor (e.g., a biotinylated histone peptide substrate recognized by a streptavidin-fluorophore), and the BRD9 protein.[13]

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.[13]

  • Incubation: Incubate the plate for a specified time (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[13]

  • Fluorescence Reading: Measure the fluorescence intensity using a TR-FRET-capable microplate reader.[13] The reader excites the terbium donor and measures emission at two wavelengths (one for the donor and one for the acceptor).[13]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission).[13] A decrease in the ratio indicates displacement of the acceptor from the BRD9 protein by the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Protocol 4: AlphaScreen Binding Assay

This is another proximity-based assay to measure binding interactions.[4][15]

  • Reagent Preparation: Prepare a reaction mixture containing streptavidin-coated donor beads, glutathione-coated acceptor beads, biotinylated histone peptide substrate, and GST-tagged BRD9 protein.[4]

  • Compound Addition: Add the test inhibitor or PROTAC to the reaction mixture.[4]

  • Incubation: Incubate the mixture to allow for binding.[4]

  • Signal Detection: Excite the donor beads at 680 nm. If the donor and acceptor beads are in close proximity (due to BRD9 binding to the histone substrate), singlet oxygen is generated by the donor bead, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is read at 520-620 nm.[16]

  • Data Analysis: A competing inhibitor will disrupt the interaction, leading to a decrease in the AlphaScreen signal.[4] Plot the signal against the inhibitor concentration to determine the IC₅₀.

BRD9 Signaling Pathway

BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][17] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[18] BRD9, through its bromodomain, recognizes and binds to acetylated histones, thereby recruiting the ncBAF complex to specific genomic loci.[18] This process is critical for the transcriptional regulation of key oncogenes, such as MYC.[19] Furthermore, BRD9 has been shown to be involved in signaling pathways such as the STAT5 and androgen receptor (AR) pathways, highlighting its multifaceted role in cancer progression.[20][21]

cluster_pathway BRD9 Signaling Pathway Acetylated_Histones Acetylated Histones BRD9 BRD9 Acetylated_Histones->BRD9 Binds to ncBAF ncBAF Complex BRD9->ncBAF Recruits STAT5 STAT5 Pathway BRD9->STAT5 Modulates AR Androgen Receptor Signaling BRD9->AR Regulates Chromatin_Remodeling Chromatin Remodeling ncBAF->Chromatin_Remodeling Gene_Expression Gene Expression (e.g., MYC) Chromatin_Remodeling->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation STAT5->Cell_Proliferation AR->Cell_Proliferation

BRD9 Signaling and its Role in Gene Regulation.

Conclusion

Both traditional inhibitors and PROTACs offer viable strategies for targeting BRD9. Traditional inhibitors act by occupying the bromodomain binding pocket, leading to a disruption of its function. This approach has led to the development of potent and selective molecules.

PROTACs, on the other hand, offer several distinct advantages. Their catalytic mode of action can lead to profound and sustained degradation of the target protein at sub-stoichiometric concentrations.[8] This can result in a more durable pharmacological effect and potentially overcome resistance mechanisms associated with target protein overexpression. The choice between these two modalities will depend on the specific therapeutic context, the desired pharmacological profile, and the potential for off-target effects. The experimental protocols and data presented in this guide provide a framework for the rational evaluation and selection of the optimal BRD9-targeting strategy for a given research or drug development program.

References

Downregulation of c-Myc Expression: A Comparative Analysis of BRD9 Degradation and Other Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of experimental data confirming the downstream effects of Bromodomain-containing protein 9 (BRD9) degradation on the expression of the proto-oncogene c-Myc. The performance of BRD9 degraders is compared with alternative c-Myc modulating agents, including BET bromodomain and CDK9 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of c-Myc.

Introduction

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many human cancers. Consequently, strategies to downregulate c-Myc expression are of significant therapeutic interest. One emerging approach is the targeted degradation of BRD9, a component of the non-canonical SWI/SNF chromatin remodeling complex. This guide summarizes the experimental evidence for the impact of BRD9 degradation on c-Myc levels and provides a comparative assessment against other established methods of c-Myc modulation.

Signaling Pathway: BRD9 and c-Myc Regulation

BRD9 is understood to play a role in transcriptional regulation. As part of the non-canonical BAF (ncBAF) complex, it can influence chromatin structure and gene expression. Evidence suggests that BRD9 can occupy the promoter regions of oncogenes, including MYC, and in cooperation with other transcriptional regulators like BRD4, enhance their transcription. The degradation of BRD9 protein disrupts this regulatory mechanism, leading to a subsequent decrease in c-Myc mRNA and protein levels.

BRD9_cMyc_Pathway BRD9-Mediated c-Myc Transcription cluster_nucleus Nucleus BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of MYC_Gene MYC Gene ncBAF->MYC_Gene binds to promoter BRD4 BRD4 BRD4->MYC_Gene enhances transcription cMyc_mRNA c-Myc mRNA MYC_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Western_Blot_Workflow Western Blot Experimental Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis and Protein Extraction start->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-Myc, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantification of c-Myc Protein Levels analysis->end

A Comparative Analysis of BRD9 Degraders: PROTAC BRD9 Degrader-6 vs. dBRD9

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. Among these, degraders of Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, are of significant interest for their potential in cancer therapy. This guide provides a comparative overview of two such degraders, PROTAC BRD9 Degrader-6 and dBRD9, to assist researchers in selecting the appropriate tool for their studies.

Quantitative Performance Comparison

DegraderTargetE3 Ligase RecruitedCell LineDC50DmaxAssay Time (h)Reference
This compound BRD9Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported[1]
dBRD9 BRD9CRBNMOLM-13Dose-dependent degradation observed>90% at 5µM4[2][3]
dBRD9BRD9CRBNMOLM-13IC50: 56.6 nM*Not ReportedNot Reported
For Context: Other BRD9 Degraders
AMPTX-1BRD9DCAF16MV4-110.5 nM93%6[2][4]
AMPTX-1BRD9DCAF16MCF-72 nM70%6[2][4]
DBr-1BRD9DCAF1HEK29390 nMNot ReportedNot Reported[5]

*Note: IC50 values for PROTACs can represent binding affinity or functional inhibition rather than degradation potency (DC50).

Mechanism of Action: PROTAC-mediated Degradation

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the cell's proteasome. Both this compound and dBRD9 operate on this principle to eliminate BRD9. dBRD9 is known to recruit the Cereblon (CRBN) E3 ligase.[3][6]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC BRD9 BRD9 (Target Protein) PROTAC->BRD9 E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ub_BRD9 Polyubiquitinated BRD9 Ub Ubiquitin Ub->Ub_BRD9 Proteasome Proteasome Ub_BRD9->Proteasome Targeting Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Figure 1: General mechanism of PROTAC-mediated degradation of BRD9.

BRD9 Signaling Pathways

BRD9 is a critical component of the non-canonical BAF (ncBAF) complex, a type of SWI/SNF chromatin remodeling complex. By influencing chromatin structure, BRD9 plays a role in the regulation of gene expression involved in various cellular processes and signaling pathways. Its dysregulation has been implicated in several cancers.

BRD9_Signaling BRD9 BRD9 (in ncBAF complex) Chromatin Chromatin Remodeling BRD9->Chromatin Gene_Expression Gene Expression (e.g., c-MYC) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Oxytocin Oxytocin Signaling Gene_Expression->Oxytocin Notch Notch Signaling Gene_Expression->Notch Proliferation Cell Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis Cell_Cycle->Apoptosis

Figure 2: Simplified overview of BRD9's role in signaling pathways.

Experimental Protocols

To assess the degradation efficiency of BRD9 degraders, Western Blotting is a standard and widely used method.

Western Blotting Protocol for BRD9 Degradation

This protocol provides a general framework for evaluating the reduction of BRD9 protein levels in cells following treatment with a degrader.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MOLM-13, MV4-11) at an appropriate density and allow them to adhere or stabilize in culture.

  • Treat cells with varying concentrations of the BRD9 degrader (e.g., dBRD9) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice and then centrifuge to pellet cell debris.

  • Collect the supernatant containing the cellular proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein samples and prepare them with Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[6][7][8]

Western_Blot_Workflow A Cell Treatment with PROTAC/Vehicle B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (e.g., ECL) F->G H Data Analysis (Quantify Band Intensity) G->H

Figure 3: Experimental workflow for Western Blotting analysis.

Conclusion

Both this compound and dBRD9 are valuable tools for studying the function of BRD9 and for exploring its therapeutic potential. While quantitative data for this compound is limited in the public literature, dBRD9 has been shown to be a potent and selective degrader of BRD9. The choice between these or other available BRD9 degraders will depend on the specific experimental context, including the cell line and the desired degradation kinetics. For rigorous comparative studies, it is recommended to evaluate different degraders head-to-head under consistent experimental conditions.

References

Safety Operating Guide

Proper Disposal of PROTAC BRD9 Degrader-6: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all materials contaminated with PROTAC BRD9 Degrader-6 as cytotoxic waste. Disposal should be conducted in accordance with institutional and local regulations, typically involving incineration.

This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective degrader of the BRD9 protein. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for safe handling and storage.

PropertyValueReference
Molecular Formula C₄₇H₅₆N₈O₆MedchemExpress
CAS Number 2676211-62-2MedchemExpress
IC₅₀ (BRD9) 0.13 nMMedchemExpress[1]
Appearance SolidInvivoChem
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 monthMedchemExpress[1]

Disposal Workflow Diagram

The following diagram outlines the step-by-step process for the safe disposal of waste contaminated with this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Storage & Collection cluster_3 Final Disposal A Identify Contaminated Waste (Solid, Liquid, Sharps) B Segregate at Point of Generation A->B Immediate Action C Place in Designated Cytotoxic Waste Containers B->C Proper Containment D Label Containers Clearly 'Cytotoxic Waste' C->D Safety Protocol E Do Not Overfill Containers (Fill to ¾ Full) D->E Best Practice F Store in a Secure, Designated Area E->F Secure Storage G Schedule Pickup by EHS F->G Institutional Procedure H Incineration by a Licensed Waste Management Facility G->H Regulatory Compliance

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be handled with care to minimize exposure and environmental impact.[2]

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation: Proper segregation of waste is crucial.[3] All items that have come into contact with this compound must be treated as cytotoxic waste.[4]

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, leak-proof, and puncture-resistant container lined with a purple or red bag and clearly labeled as "Cytotoxic Waste".[5][6]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of immediately into a designated cytotoxic sharps container.[5] This container should be puncture-proof and clearly labeled.

3. Container Management:

  • All waste containers must be kept closed when not in use.[7]

  • Do not overfill containers; they should be sealed when they are about three-quarters full.[8]

  • Ensure all containers are properly labeled with the contents and the "cytotoxic" hazard symbol.

4. Storage and Collection:

  • Store sealed waste containers in a designated and secure area away from general lab traffic.

  • Follow your institution's procedures for scheduling a pickup by the EHS or a licensed hazardous waste disposal contractor.

5. Final Disposal Method:

  • The standard final disposal method for cytotoxic waste is high-temperature incineration by a specialized waste management facility.[4][6]

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces

This protocol should be followed in the event of a spill or for routine cleaning of surfaces where this compound has been handled.

Materials:

  • Appropriate PPE (as listed above)

  • Low-lint wipes

  • Detergent solution (e.g., 1% sodium dodecyl sulfate)

  • 70% Isopropyl Alcohol (IPA)

  • Designated cytotoxic waste container

Procedure:

  • Preparation: Don all required PPE.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[8]

  • Rinsing: Moisten a new wipe with 70% IPA to rinse away any residual detergent and for disinfection. Wipe the surface again using the same technique. Dispose of the wipe in the cytotoxic waste container.

  • Final Wipe: Use a dry, low-lint wipe to dry the surface. Dispose of the wipe in the cytotoxic waste container.

  • PPE Disposal: Carefully remove and dispose of gloves and any other contaminated PPE in the cytotoxic waste container.

Protocol 2: Triple-Rinsing of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular waste.[9]

Materials:

  • Appropriate PPE

  • A suitable solvent (e.g., DMSO, followed by ethanol (B145695) or methanol)

  • Cytotoxic liquid waste container

  • General waste container

Procedure:

  • Preparation: Perform this procedure in a fume hood and wear appropriate PPE.

  • First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, such as DMSO) to the empty container. Cap and shake the container to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the designated cytotoxic liquid waste container.

  • Second and Third Rinses: Repeat the rinsing process two more times with a more volatile solvent like ethanol or methanol. Collect the rinsate in the same cytotoxic liquid waste container.

  • Drying: Allow the container to air dry completely in the fume hood.

  • Final Disposal: Once the container is completely dry and decontaminated, deface or remove the original label and dispose of it in the general laboratory glass or plastic waste, as appropriate.[9]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with regulatory standards for the disposal of hazardous chemical waste. Always consult your institution's specific safety protocols and EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.